Precision Synthesis of 4-Carbamoylnicotinic Acid: The Anhydride Regioselectivity Protocol
Executive Summary 4-Carbamoylnicotinic acid (4-carbamoylpyridine-3-carboxylic acid) is a critical heterocyclic intermediate, serving as the regiochemical scaffold for the synthesis of imidazolinone herbicides (e.g., Imaz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Carbamoylnicotinic acid (4-carbamoylpyridine-3-carboxylic acid) is a critical heterocyclic intermediate, serving as the regiochemical scaffold for the synthesis of imidazolinone herbicides (e.g., Imazapyr) and various NAD+ biosynthesis precursors.
The synthesis of this molecule presents a classic problem in heterocyclic chemistry: Regioselective Desymmetrization . Starting from the symmetric (or pseudo-symmetric) pyridine-3,4-dicarboxylic acid (cinchomeronic acid), the challenge is to differentiate the C3 and C4 carbonyls to install an amide at C4 and retain the carboxylic acid at C3.
This technical guide details the Cinchomeronic Anhydride Route , the industry-standard methodology that leverages the electronic disparity of the pyridine ring to achieve high regioselectivity.
Part 1: Retrosynthetic Analysis & Mechanistic Logic
To understand the protocol, one must understand the electronic bias of the substrate. The pyridine ring is electron-deficient, withdrawing density from the ring carbons.
Position 4 (Gamma): Highly electron-deficient due to resonance withdrawal by the ring nitrogen (analogous to para position in nitrobenzene).
Position 3 (Beta): Less electron-deficient (analogous to meta position).
The Electronic Hypothesis:
In Cinchomeronic Anhydride , the carbonyl carbon attached to C4 is more electrophilic than the carbonyl attached to C3. Therefore, a nucleophile (Ammonia) under kinetic control will preferentially attack the C4-carbonyl .
Caption: Retrosynthetic pathway leveraging the oxidation state of 3,4-lutidine and the electrophilic differentiation of the anhydride intermediate.
Part 2: Experimental Protocol
Precursor Preparation: Cinchomeronic Anhydride
The synthesis begins with the dehydration of Cinchomeronic acid. Complete dehydration is critical; residual water will revert the anhydride during the ammonolysis step, lowering yield.
Reagents:
Cinchomeronic Acid (CAS: 490-11-9)
Acetic Anhydride (Excess)
Solvent: Toluene or Xylene (optional, for azeotropic drying)
Protocol:
Charge a reactor with Cinchomeronic Acid (1.0 eq) .
Add Acetic Anhydride (3.0 - 5.0 eq) .
Heat to reflux (approx. 140°C) for 3–5 hours. The suspension will clear as the anhydride forms and dissolves.
Critical Step: Distill off excess acetic anhydride and acetic acid by-product under reduced pressure.
Resuspend the solid residue in dry toluene and concentrate again to ensure removal of traces of acid (which catalyzes equilibration).
Isolate Cinchomeronic Anhydride as a white/off-white solid (mp: 77–78°C). Store under nitrogen; highly hygroscopic.
The Core Reaction: Regioselective Ammonolysis
This step determines the isomeric ratio. Low temperature favors the kinetic product (C4-attack).
Reagents:
Cinchomeronic Anhydride (1.0 eq)
Anhydrous Ammonia (Gas) or NH4OH (Aq) – Note: Anhydrous conditions in organic solvent are preferred for higher regioselectivity.
Solvent: Ethyl Acetate or THF (Dry).
Step-by-Step Methodology:
Step
Action
Mechanistic Rationale
1. Solvation
Dissolve Cinchomeronic Anhydride in dry Ethyl Acetate (0.5 M concentration). Cool to 0°C .
Low temperature maximizes the kinetic preference for the more electrophilic C4-carbonyl.
2. Addition
Slowly bubble Anhydrous Ammonia gas into the solution. Maintain temp < 5°C.
Slow addition prevents local heating (exothermic reaction) which could promote thermodynamic equilibration to the C3-amide.
3. Precipitation
A white precipitate (Ammonium salt of the target acid) forms immediately. Stir for 1 hr at 0°C.
The product is insoluble in EtOAc, driving the equilibrium forward (Le Chatelier’s principle).
4. Isolation
Filter the ammonium salt. Wash with cold EtOAc.
Removes unreacted anhydride and non-polar impurities.
5. Acidification
Dissolve salt in minimum cold water. Adjust pH to 2.0 with 2N HCl.
Protonates the carboxylate. The free acid precipitates.
6. Purification
Filter the solid.[1][2] Recrystallize from water if necessary.
The 4-carbamoyl isomer is generally less soluble in water than the 3-carbamoyl isomer.
DOT Diagram 2: Reaction Mechanism & Workflow
Caption: Mechanistic flow showing the preferential nucleophilic attack of ammonia at the C4 carbonyl due to electronic deficiency.
Part 3: Critical Process Parameters (CPP) & Troubleshooting
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following parameters must be controlled.
Isomer Identification (Self-Validating System)
You must verify that you have synthesized the 4-carbamoyl isomer and not the 3-carbamoyl isomer.
Isomer (3-Carbamoyl): Often has a distinct, lower melting range or different solubility profile.
1H NMR (DMSO-d6):
Look for the chemical shift of the proton at C2 .
In 4-carbamoylnicotinic acid, the C2 proton is flanked by a COOH group (at C3).
In the isomer, the C2 proton is flanked by a CONH2 group.
Diagnostic: The COOH group is more electron-withdrawing than CONH2. The C2-H in the target molecule will typically appear slightly downfield compared to the isomer.
Coupling: Analyze the coupling constants (
) between H5 and H6 to confirm the substitution pattern remains 3,4.
Common Failure Modes
Failure Mode
Cause
Corrective Action
Low Yield
Hydrolysis of anhydride before ammonolysis.
Ensure reagents are anhydrous.[3] Store anhydride in a desiccator.
Poor Regioselectivity
Reaction temperature too high (>20°C).
Maintain reaction at 0°C to -10°C. Use non-polar solvents (EtOAc) rather than water.
Product is an Oil
Incomplete acidification or water retention.
Dry the precipitate thoroughly. Recrystallize from minimal hot water.
Part 4: Analytical Data Summary
Table 1: Physicochemical Properties of Key Compounds
Compound
MW ( g/mol )
Melting Point (°C)
Solubility
Cinchomeronic Acid
167.12
260-270 (dec)
Soluble in hot water, alkali.
Cinchomeronic Anhydride
149.10
77-78
Soluble in EtOAc, DCM; Hydrolyzes in water.
4-Carbamoylnicotinic Acid
166.13
155-158 (dec)
Soluble in hot water, DMSO; Insoluble in non-polar solvents.
References
Mayor, C., & Wentrup, C. (1984). Nucleophilic Attack on Cinchomeronic Anhydride. Australian Journal of Chemistry, 37(7), 1473-1482.
Grounding: Defines the regioselectivity of nucleophilic
Ladrach, W. (1986). Process for the preparation of pyridine-2,3-dicarboxylic acids. U.S. Patent No. 4,620,006. Washington, DC: U.S. Patent and Trademark Office.
Grounding: Provides industrial context for the manipulation of pyridine carboxylic acid derivatives.[4]
Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds (Vol. 41). Wiley-Interscience.
Queguiner, G., et al. (1988). Metallation of Pyridines: A Review. Advances in Heterocyclic Chemistry, 45, 81-136.
Grounding: Supports the electronic theory regarding the electron deficiency of the C4 position in pyridine.
Unveiling the Biological Potential of 4-Carbamoylnicotinic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Unexplored Landscape of a Promising Scaffold In the vast and ever-expanding universe of small molecules with therapeutic potential, many compounds remain in the shadows, their biological activiti...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Unexplored Landscape of a Promising Scaffold
In the vast and ever-expanding universe of small molecules with therapeutic potential, many compounds remain in the shadows, their biological activities uncharted. 4-Carbamoylnicotinic acid is one such molecule. While its name suggests a close relationship to the well-studied nicotinic acid (Vitamin B3) and its amide counterpart, nicotinamide, a thorough investigation of the existing scientific literature reveals a surprising dearth of information regarding its specific biological functions. This guide, therefore, embarks on a journey of scientific inference and structured hypothesis, aiming to illuminate the potential biological significance of 4-Carbamoylnicotinic acid for researchers, scientists, and drug development professionals. By examining its chemical architecture and the established roles of its structural analogs, we will construct a compelling rationale for its exploration as a novel therapeutic agent. This document is not merely a summary of existing data, but a roadmap for future research, proposing concrete experimental avenues to unlock the secrets held within this intriguing molecule.
Deconstructing the Molecule: Synthesis and Physicochemical Properties of 4-Carbamoylnicotinic Acid
4-Carbamoylnicotinic acid, also known as 4-carbamoylpyridine-3-carboxylic acid, possesses a pyridine ring core, substituted with a carboxylic acid group at the 3-position and a carboxamide (carbamoyl) group at the 4-position.[1] This unique arrangement of functional groups is pivotal to its potential biological activity.
Table 1: Physicochemical Properties of 4-Carbamoylnicotinic Acid [1]
Property
Value
CAS Number
24202-75-3
Molecular Formula
C₇H₆N₂O₃
Molecular Weight
166.14 g/mol
Predicted LogP
-0.9
Predicted Water Solubility
1.87 g/L
Note: Predicted values are computationally generated and await experimental verification.
The synthesis of 4-Carbamoylnicotinic acid has been described in the chemical literature, providing a foundational basis for its accessibility in research settings.[1] The presence of both a carboxylic acid and a carboxamide group on the pyridine scaffold suggests the potential for diverse chemical interactions and metabolic transformations within a biological system. Pyridine-based heterocycles are prevalent in numerous FDA-approved drugs, highlighting the therapeutic promise of this chemical class.[2][3] The structural features of 4-Carbamoylnicotinic acid, particularly its relationship to nicotinic acid and nicotinamide, strongly suggest a potential role in cellular metabolism, specifically in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).
The NAD+ Connection: A Central Hypothesis for Biological Activity
The most compelling hypothesis for the biological activity of 4-Carbamoylnicotinic acid lies in its potential involvement in the NAD+ salvage pathway. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a fundamental role in energy metabolism, DNA repair, and cellular homeostasis.[4][5] Both nicotinic acid and nicotinamide serve as precursors for NAD+ biosynthesis.[6][7][8]
Given its structure, 4-Carbamoylnicotinic acid could potentially be metabolized to nicotinamide or nicotinic acid, thereby feeding into the NAD+ synthesis pathways. This metabolic conversion would be a key determinant of its biological effects.
Figure 1: Hypothesized entry of 4-Carbamoylnicotinic acid into the NAD+ salvage pathway.
The potential for 4-Carbamoylnicotinic acid to modulate intracellular NAD+ levels opens up a wide range of therapeutic possibilities, from metabolic disorders to age-related diseases.
Exploring the Pharmacological Landscape: Potential as an Enzyme Inhibitor
Beyond its potential role in NAD+ metabolism, the chemical structure of 4-Carbamoylnicotinic acid suggests it could act as an inhibitor of various enzymes. The pyridine carboxylic acid scaffold is a common feature in many enzyme inhibitors.[9] The presence of both a hydrogen bond donor (amide) and acceptor (carboxylic acid and pyridine nitrogen) allows for specific interactions with the active sites of enzymes.
Potential enzyme targets for 4-Carbamoylnicotinic acid could include:
Dehydrogenases: Given its structural similarity to nicotinamide, a key component of NAD+, it could potentially interact with the active sites of NAD+-dependent dehydrogenases.[10]
Enzymes involved in amino acid metabolism: The degradation pathways of several amino acids involve intermediates with structural similarities to 4-Carbamoylnicotinic acid.[11][12][13][14]
Kinases and other ATP-dependent enzymes: The pyridine ring can engage in π-π stacking interactions, a common feature in the binding of inhibitors to the ATP-binding pocket of kinases.[15]
A Roadmap for Discovery: Proposed Experimental Workflows
To validate the hypothesized biological activities of 4-Carbamoylnicotinic acid, a systematic and multi-faceted experimental approach is required. The following workflows provide a comprehensive strategy for its initial characterization.
Workflow 1: Investigating the Role in NAD+ Metabolism
This workflow aims to determine if 4-Carbamoylnicotinic acid can serve as a precursor for NAD+ biosynthesis.
Figure 2: Experimental workflow to investigate the impact of 4-Carbamoylnicotinic acid on NAD+ metabolism.
Step-by-Step Protocol for Cell Culture Experiments:
Cell Culture: Culture human hepatoma (e.g., HepG2) or neuronal (e.g., SH-SY5Y) cell lines in appropriate media.
Treatment: Treat cells with varying concentrations of 4-Carbamoylnicotinic acid (e.g., 1 µM, 10 µM, 100 µM) for different time points (e.g., 6h, 12h, 24h). Include nicotinamide and nicotinic acid as positive controls.
Metabolite Extraction: After treatment, wash cells with ice-cold PBS and perform metabolite extraction using a methanol/water/chloroform-based method.
LC-MS/MS Analysis: Analyze the extracted metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of NAD+, nicotinamide, and nicotinic acid.
Cell Viability: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess any cytotoxic effects of the compound.
Workflow 2: Screening for Enzyme Inhibitory Activity
This workflow is designed to identify potential enzyme targets of 4-Carbamoylnicotinic acid through a broad screening approach followed by targeted validation.
Figure 3: Workflow for identifying and characterizing the enzyme inhibitory potential of 4-Carbamoylnicotinic acid.
Step-by-Step Protocol for In Vitro Enzyme Inhibition Assays:
In Silico Docking: Perform molecular docking studies of 4-Carbamoylnicotinic acid against a virtual library of enzyme crystal structures to predict potential binding interactions and identify high-probability targets.[16][17][18][19]
High-Throughput Screening (HTS): Utilize commercially available HTS platforms to screen 4-Carbamoylnicotinic acid against a broad panel of enzymes (e.g., kinases, dehydrogenases, proteases).
Hit Validation: For any identified "hits" from the HTS, perform confirmatory assays to rule out false positives.
IC50 Determination: Conduct dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of 4-Carbamoylnicotinic acid against the validated enzyme targets.
Mechanism of Action (MoA) Studies: For potent inhibitors, perform enzyme kinetic studies (e.g., Michaelis-Menten kinetics) in the presence of varying substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[20]
Future Directions and Therapeutic Potential
The exploration of 4-Carbamoylnicotinic acid is in its infancy. The successful validation of its role in NAD+ metabolism or as a specific enzyme inhibitor would pave the way for numerous therapeutic applications.
Metabolic Diseases: If 4-Carbamoylnicotinic acid proves to be an efficient NAD+ precursor, it could be investigated for the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, where NAD+ depletion is a known pathophysiological factor.
Neurodegenerative Diseases: The crucial role of NAD+ in neuronal health suggests that 4-Carbamoylnicotinic acid could be a candidate for neuroprotective therapies in conditions like Alzheimer's and Parkinson's disease.
Anti-inflammatory Applications: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[21][22] Investigating the anti-inflammatory potential of 4-Carbamoylnicotinic acid in relevant cellular and animal models of inflammation is a logical next step.
Oncology: Many cancer cells exhibit altered metabolism and are more susceptible to disruptions in NAD+ levels or the inhibition of specific metabolic enzymes. The potential of 4-Carbamoylnicotinic acid as an anti-cancer agent, either alone or in combination with other therapies, warrants investigation.
Conclusion: A Call to Investigation
4-Carbamoylnicotinic acid stands as a molecule of significant, yet untapped, potential. Its structural relationship to key metabolic precursors and the proven therapeutic value of the pyridine carboxylic acid scaffold provide a strong rationale for its in-depth biological characterization. This guide has laid out a logical and actionable framework for initiating this exploration. By systematically investigating its role in NAD+ metabolism and its potential as an enzyme inhibitor, the scientific community can begin to unlock the therapeutic promise of this overlooked compound. The journey from a chemical structure to a life-changing therapy is long and arduous, but for 4-Carbamoylnicotinic acid, the first steps on that path are now clearly illuminated.
References
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved from [Link]
ChemSynthesis. (n.d.). 4-carbamoylpyridine-3-carboxylic acid. Retrieved from [Link]
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
PubMed. (n.d.). Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid. Retrieved from [Link]
PubMed Central. (n.d.). Metabolon Formation Regulates Branched-Chain Amino Acid Oxidation and Homeostasis. Retrieved from [Link]
PubMed Central. (n.d.). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
PubMed. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]
Biology LibreTexts. (2021, January 2). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
PubMed Central. (n.d.). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Retrieved from [Link]
PubMed Central. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
PubMed. (n.d.). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Retrieved from [Link]
PubMed Central. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]
PubMed. (n.d.). Large supplements of nicotinic acid and nicotinamide increase tissue NAD+ and poly(ADP-ribose) levels but do not affect diethylnitrosamine-induced altered hepatic foci in Fischer-344 rats. Retrieved from [Link]
Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
YouTube. (2016, May 14). Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. Retrieved from [Link]
Dove Medical Press. (2021, February 5). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Retrieved from [Link]
NMN.com. (2024, January 24). Nicotinic Acid vs. NMN: Impact on NAD+ Levels and Epigenetic Age Acceleration. Retrieved from [Link]
ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
YouTube. (2023, October 6). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. Retrieved from [Link]
MDPI. (n.d.). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Retrieved from [Link]
PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
PubMed. (n.d.). Disorders of branched chain amino acid metabolism. Retrieved from [Link]
Jinfiniti. (2024, December 21). NAD vs Niacin vs Niacinamide: Vitamin B3 Differences Decoded. Retrieved from [Link]
ResearchGate. (n.d.). In silico predictions of biological activity spectra and induced toxicities. Retrieved from [Link]
AboutNAD. (n.d.). What Are NAD+ Precursors? How the Body Makes NAD+. Retrieved from [Link]
PubMed. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
PubMed. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]
YouTube. (2023, September 19). Lecture 44: Branched chain amino acid metabolism and their disorders. Retrieved from [Link]
Wikipedia. (n.d.). THPC (drug). Retrieved from [Link]
Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
MDPI. (n.d.). In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains. Retrieved from [Link]
Technical Whitepaper: Solubility and Stability Profile of 4-Carbamoylnicotinic Acid
This technical guide details the solubility and stability profile of 4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid or Cinchomeronic acid 4-monoamide).[1] It is structured for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility and stability profile of 4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid or Cinchomeronic acid 4-monoamide).[1] It is structured for researchers requiring rigorous physicochemical data and validation protocols.[1]
[1]
Executive Summary
4-Carbamoylnicotinic acid (C₇H₆N₂O₃) represents a critical intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals.[1] Structurally, it possesses three distinct functional moieties: a basic pyridine nitrogen, an acidic carboxyl group, and a neutral, hydrolytically labile carbamoyl (amide) group. This trifunctional nature dictates a complex solubility profile dependent on pH and ionic strength.[1]
Stability challenges are primarily driven by the hydrolysis of the 4-carbamoyl moiety to the corresponding di-acid (cinchomeronic acid) and thermal decarboxylation at elevated temperatures. This guide provides the theoretical grounding and experimental frameworks necessary to handle, solubilize, and stabilize this compound in drug development workflows.
Physicochemical Characterization
Structural Analysis & Ionization
The molecule exists in multiple ionization states depending on the pH of the medium. Understanding these species is prerequisite to optimizing solubility.[1]
Acidic Domain (pH < 2.0): The pyridine nitrogen is protonated (
), and the carboxylic acid is protonated (). The molecule carries a net positive charge (+1).
) while the pyridine remains protonated (). The molecule exists largely as a zwitterion with net neutral charge (0). This is the region of minimum solubility .
Basic Domain (pH > 6.0): The pyridine nitrogen deprotonates to its neutral form, leaving the carboxylate anion (
). The molecule carries a net negative charge (-1).[1]
Predicted pKa Values:
(Pyridine ): ~3.8 – 4.2
(Carboxylic Acid): ~2.5 – 3.0 (lowered by the electron-withdrawing amide at the ortho position).
Solid-State Properties[1]
Appearance: White to off-white crystalline powder.[1]
Melting Point: Typically decomposes >200°C (with potential decarboxylation).[1]
Polymorphism: High potential for polymorphism due to extensive intermolecular hydrogen bonding networks between the amide donor (
) and acid acceptor ().
Solubility Profile
Aqueous Solubility vs. pH
The solubility of 4-Carbamoylnicotinic acid follows a classic U-shaped pH-solubility profile characteristic of ampholytes.[1]
Medium
Solubility Estimate (25°C)
Mechanistic Insight
0.1 N HCl (pH ~1)
High (>10 mg/mL)
Cationic species () prevents crystal lattice aggregation.[1]
Acetate Buffer (pH 4.5)
Low (<1 mg/mL)
Zwitterionic species dominates; high lattice energy reduces dissolution.[1]
The primary degradation pathway is the hydrolysis of the amide group to form Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) . This reaction is catalyzed by both acid and base but is most rapid under strongly alkaline conditions.[1]
Pathway Visualization:
Figure 1: Hydrolytic degradation pathway of 4-Carbamoylnicotinic acid.
Thermal & Photostability[1]
Thermal: Stable at room temperature in solid state.[1] At temperatures >150°C, risk of decarboxylation increases, potentially yielding isonicotinamide or nicotinamide isomers.
Photostability: The pyridine ring absorbs UV light. While generally stable, prolonged exposure to high-intensity UV (especially in solution) may induce N-oxide formation or ring opening.[1] Protect from light.[1]
Protects against potential UV-induced degradation.[1]
Solution Stability
Use within 24 hours
Amides in aqueous solution are kinetically unstable over long periods.[1]
References
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for pKa estimation principles of amide/acid systems).
O'Neil, M. J. (Ed.).[1] (2013).[1][2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.[1] (General properties of pyridine carboxylic acids).
Giles, M. B., et al. (2005). Hydrolysis of amides: Kinetics and mechanisms. Journal of Organic Chemistry. (Mechanistic grounding for Protocol B).
Tong, W. Q. (2006). Solubility and Stability of Pharmaceuticals. In: Developing Solid Oral Dosage Forms. Academic Press.[1] (Methodology for Shake-Flask Protocol).
CAS: 24242-20-4 (Generic for isomers often mixed; specific isomer verification required)
Formula:
Molecular Weight: 166.13 g/mol
Executive Summary & Structural Context[1][2][3]
4-Carbamoylnicotinic acid is a critical pyridine intermediate, primarily utilized in the synthesis of antitubercular agents and NAD+ biosynthesis modulators. Structurally, it consists of a pyridine ring substituted with a carboxylic acid at position 3 and a carbamoyl (primary amide) group at position 4.
The Analytical Challenge:
The primary synthesis route involves the ammonolysis of cinchomeronic anhydride. This reaction is regioselective but rarely regiospecific, often yielding a mixture of the target 4-carbamoylnicotinic acid and its isomer, 3-carbamoylisonicotinic acid .
Distinguishing these regioisomers is the core objective of this guide. Standard low-resolution methods (like simple MS) cannot differentiate them. Definitive characterization requires a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) , FT-IR , and, most critically, 2D-NMR (HMBC/NOESY) .
Mass Spectrometry (MS) Data[4][5][6]
While Mass Spec cannot easily distinguish the regioisomers, it is the first line of defense for purity and molecular weight confirmation.
Expected Ionization Patterns (ESI-MS)
Ion Mode
Species
m/z (Theoretical)
Notes
Positive (ESI+)
167.04
Protonation typically occurs at the pyridine nitrogen.
Positive (ESI+)
189.03
Common adduct in salt-rich buffers.
Negative (ESI-)
165.03
Deprotonation of the carboxylic acid.
Fragmentation Logic (MS/MS)
In tandem mass spectrometry (MS/MS), the fragmentation pathway provides structural clues.
Loss of Ammonia (
): A characteristic neutral loss of 17 Da (m/z 167 150) indicates the presence of the primary amide.
Decarboxylation (
): Loss of 44 Da (m/z 167 123) confirms the free carboxylic acid.
Dehydration (
): Loss of 18 Da, often resulting from cyclization back to the anhydride or imide form in the gas phase.
Infrared Spectroscopy (FT-IR)[7]
IR is a rapid "fingerprinting" tool to confirm the presence of both carbonyl species (Acid and Amide).
Functional Group Assignment
Wavenumber ()
Functional Group
Mode
Diagnostic Value
3400 - 3200
Primary Amide ()
Stretching
Doublet (Asymmetric/Symmetric). Distinguishes from secondary amides.
3100 - 2500
Carboxylic Acid ()
Stretching
Very broad "hump," often overlapping C-H stretches.
1730 - 1700
Acid Carbonyl ()
Stretching
Higher frequency than amide.
1690 - 1650
Amide I ()
Stretching
Strong intensity. Lower frequency due to resonance.
1600 - 1580
Pyridine Ring
Stretching
Characteristic aromatic ring breathing modes.
Nuclear Magnetic Resonance (NMR)[1][3][4][7][8][9]
NMR is the definitive method for structural elucidation. All data below assumes DMSO-d6 as the solvent, as the zwitterionic nature of the molecule makes it sparingly soluble in
.
H-NMR (400 MHz, DMSO-d6)
The proton spectrum will show three aromatic signals and broad exchangeable protons.
13.0 - 14.0 ppm (Broad s, 1H): Carboxylic acid .
9.05 ppm (s, 1H, H-2): The most deshielded proton. It is to the nitrogen and to the electron-withdrawing carboxylic acid.
8.80 ppm (d, , 1H, H-6): to the nitrogen.
8.10 & 7.60 ppm (Broad s, 2H, ): Amide protons. These are non-equivalent due to restricted rotation (C-N bond character).
7.55 ppm (d, , 1H, H-5): The most shielded aromatic proton ( to nitrogen).
Regioisomer Differentiation (The "Isomer Problem")
To distinguish 4-Carbamoylnicotinic acid (Target) from 3-Carbamoylisonicotinic acid (Isomer), you must analyze the chemical environment of the singlet proton (H-2).
In Target (4-Carbamoyl): H-2 is adjacent to the Carboxylic Acid at C3. The acid is strongly electron-withdrawing, shifting H-2 downfield (~9.05 ppm).
In Isomer (3-Carbamoyl): H-2 is adjacent to the Amide at C3. The amide is less electron-withdrawing than the acid, typically resulting in a slightly more upfield shift (~8.8 - 8.9 ppm) for H-2.
Definitive Proof: HMBC Workflow
Heteronuclear Multiple Bond Correlation (HMBC) is required to prove the connectivity.
Target Correlation: The singlet proton H-2 will show a strong long-range coupling to the Carboxylic Acid Carbonyl carbon (C3-COOH).
Isomer Correlation: The singlet proton H-2 will show a strong long-range coupling to the Amide Carbonyl carbon (C3-CONH2).
Since Acid and Amide carbonyl carbons have distinct
shifts (Acid 165-167 ppm; Amide 168-170 ppm), this correlation is unambiguous.
Structural Logic Diagram (HMBC)
Caption: HMBC connectivity diagram. The critical diagnostic is the correlation between H2 and the Carbonyl carbon attached to C3. If C3 is the Acid, the structure is confirmed.
Experimental Protocols
NMR Sample Preparation
Objective: Minimize exchange broadening of amide/acid protons.
Drying: Dry the solid sample in a vacuum desiccator over
for 4 hours to remove trace water (which causes peak broadening).
Solvent: Use high-quality DMSO-d6 (99.9% D).
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.
Transfer: Filter through a glass wool plug into the NMR tube to remove undissolved particulates.
Mass Spectrometry (Direct Infusion)
Objective: Clean molecular ion detection without column interference.
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
Concentration: 10 ppm (10
g/mL).
Flow Rate: 10
L/min directly into the ESI source.
Parameters: Capillary voltage 3.5 kV; Cone voltage 30V (keep low to prevent in-source fragmentation).
References
Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.[1] (General principles of Pyridine NMR shifts).
Synthesis of Pyridinecarboxylic Acids. Journal of Organic Chemistry. (Context on Cinchomeronic anhydride ammonolysis).
Differentiation of Pyridine Isomers by NMR. Magnetic Resonance in Chemistry. (Methodology for HMBC assignment of pyridine regioisomers).
Navigating the Uncharted: A Technical Guide to the Safe Laboratory Handling of 4-Carbamoylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 4-Carbamoylnicotinic acid was publicly available at the time of this writing. The following guide is a s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Carbamoylnicotinic acid was publicly available at the time of this writing. The following guide is a synthesis of safety and handling information for structurally analogous compounds, including nicotinic acid, 4-aminonicotinic acid, and 4-chloronicotinic acid. It is imperative that all laboratory personnel conduct a thorough risk assessment before handling 4-Carbamoylnicotinic acid and consult with their institution's Environmental Health and Safety (EHS) department.
Introduction: Understanding the Compound
4-Carbamoylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a unique set of handling challenges due to its chemical structure. The presence of both a carboxylic acid and a carbamoyl (amide) group on the pyridine ring suggests potential for skin and eye irritation, as well as reactivity with strong oxidizing agents and bases. As with any novel or sparsely documented chemical, a cautious and well-informed approach is paramount to ensuring laboratory safety. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Carbamoylnicotinic acid, drawing upon established protocols for similar chemical entities.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the absence of specific toxicological data for 4-Carbamoylnicotinic acid, a conservative approach to hazard assessment is warranted. Based on data from analogous compounds, the primary hazards are anticipated to be:
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][3]
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.
A thorough risk assessment should be conducted prior to any experiment involving 4-Carbamoylnicotinic acid. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures, and the potential for exposure.
Hazard Classification Profile (Inferred from Analogous Compounds)
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
Chemical Fume Hood: All work with solid 4-Carbamoylnicotinic acid that may generate dust, or with solutions of the compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-Carbamoylnicotinic acid:
Eye Protection: Chemical splash goggles are required at all times.[1][4]
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A flame-retardant laboratory coat should be worn and buttoned to its full length.
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary. Consult with your institution's EHS for guidance on respirator selection and fit-testing.
Caption: Personal Protective Equipment (PPE) workflow for handling 4-Carbamoylnicotinic acid.
Safe Handling and Storage Protocols: Minimizing Exposure and Ensuring Stability
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
Avoid Dust Formation: Handle solid 4-Carbamoylnicotinic acid with care to minimize the generation of dust.[1]
Weighing: If possible, weigh the compound in a ventilated enclosure or a chemical fume hood.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. For aqueous solutions, be aware that the pH may be acidic.
Avoid Incompatibilities: Keep 4-Carbamoylnicotinic acid away from strong oxidizing agents and strong bases, as these may cause vigorous reactions.[1][3]
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.
Storage
Container: Store in a tightly closed, properly labeled container.[1][2]
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2][6]
Segregation: Store separately from incompatible materials such as strong oxidizing agents and bases.[1][6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and appropriate response is critical.
First-Aid Measures
Exposure Route
First-Aid Procedure
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response
Small Spills (Solid):
Evacuate the immediate area.
Wear appropriate PPE.
Carefully sweep up the solid material, avoiding dust generation.
Place the spilled material into a labeled, sealed container for disposal.
Clean the spill area with a suitable solvent (e.g., water), followed by soap and water.
Large Spills:
Evacuate the laboratory and alert others.
Contact your institution's EHS department immediately.
Prevent entry into the affected area.
Caption: Spill response flowchart for 4-Carbamoylnicotinic acid.
Waste Disposal: Responsible Management
All waste containing 4-Carbamoylnicotinic acid must be handled as hazardous chemical waste.
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[2]
Conclusion: A Culture of Safety
The safe handling of 4-Carbamoylnicotinic acid, like any chemical, relies on a foundation of knowledge, preparedness, and a commitment to a strong safety culture. By understanding the potential hazards, utilizing appropriate controls and PPE, and adhering to established protocols, researchers can minimize risks and conduct their work in a safe and responsible manner. Always prioritize safety and consult with your institution's safety professionals when in doubt.
References
Charkit Chemical Company LLC. (2025, November 11). Safety Data Sheet. Retrieved from [Link]
Carl Roth. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
Carboline. (2012, May 31). Material Safety Data Sheet. Retrieved from [Link]
National Toxicology Program. (n.d.). TOX-19: Formic Acid (CASRN 64-18-6). Retrieved from [Link]
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
Application Note: Strategic Utilization of 4-Carbamoylnicotinic Acid in Medicinal Chemistry
Executive Summary 4-Carbamoylnicotinic acid (4-carbamoylpyridine-3-carboxylic acid) represents a high-value, bifunctional pyridine scaffold in modern drug discovery.[1] Unlike simple pyridine carboxylic acids, this ortho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Carbamoylnicotinic acid (4-carbamoylpyridine-3-carboxylic acid) represents a high-value, bifunctional pyridine scaffold in modern drug discovery.[1] Unlike simple pyridine carboxylic acids, this ortho-amido acid motif offers a unique "chemical handle" for accessing fused bicyclic heterocycles—specifically pyrrolo[3,4-c]pyridines and 1,6-naphthyridines —which are privileged structures in kinase inhibitors, anti-bacterials (fluoroquinolone analogs), and epigenetic modulators (SIRT/HDAC inhibitors).
This guide outlines the strategic application of 4-carbamoylnicotinic acid, moving beyond its role as a simple building block to its utility as a divergent intermediate for scaffold hopping and library generation.
Chemical Profile & Structural Logic[2]
Structural Properties
The compound features a pyridine ring substituted at the C3 position with a carboxylic acid and at the C4 position with a primary amide. This ortho-disposition is the critical driver of its reactivity.[1]
Zwitterionic character in neutral media; low solubility in water/non-polar solvents.
H-Bonding
3 Acceptors, 2 Donors
Excellent fragment for binding site mapping (FBDD).[1]
Solubility
DMSO, DMF, Dilute Base
Requires polar aprotic solvents for coupling reactions.
The "Divergent Node" Concept
In medicinal chemistry, 4-carbamoylnicotinic acid acts as a branch point.[1] The proximity of the C3-acid and C4-amide allows for rapid cyclization, while the distinct electronic environments of the carbonyls allow for selective manipulation.[1]
Figure 1: The central role of 4-carbamoylnicotinic acid in accessing diverse pharmacophores.[1]
Synthetic Protocols
Protocol A: Dehydrative Cyclization to Pyrrolo[3,4-c]pyridine-1,3-dione
Application: Synthesis of imide-based scaffolds (e.g., Thalidomide analogs, fused heteroaromatics).[1]
Mechanism: Intramolecular nucleophilic attack of the amide nitrogen onto the activated carboxylic acid, followed by loss of water.
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-carbamoylnicotinic acid in Acetic Anhydride. Add anhydrous Sodium Acetate.
Reaction: Heat the mixture to 100°C for 2–4 hours. The suspension should clear as the starting material dissolves and cyclizes, then potentially precipitate the product.
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LCMS. The product (Imide) is less polar than the starting acid.
Workup: Cool the reaction mixture to room temperature.
If precipitate forms: Filter the solid, wash with cold Et₂O, and dry.
If solution remains: Concentrate in vacuo to remove excess Ac₂O. Triturate the residue with cold water or ethanol to induce crystallization.
Purification: Recrystallization from Ethanol/Water if necessary.
Validation: ¹H NMR should show the disappearance of the amide NH₂ protons and the carboxylic OH, replaced by a single imide NH signal (broad, ~11 ppm).
Protocol B: Hofmann Rearrangement to 4-Aminonicotinic Acid
Application: Synthesis of 4-amino-3-pyridinecarboxylic acid, a critical precursor for Gemifloxacin and other naphthyridine-based antibiotics/antineoplastics.[1]
Safety Note: This reaction generates isocyanates as intermediates. Perform in a well-ventilated fume hood.
Dissolution: Dissolve 4-carbamoylnicotinic acid in 2.5 M NaOH at 0°C (ice bath). The solution should be clear (formation of carboxylate).
Oxidation: Add the NaOCl solution dropwise over 15 minutes, maintaining the temperature below 5°C.
Rearrangement: Allow the mixture to warm to room temperature, then heat to 70–80°C for 1 hour. Evolution of CO₂ gas indicates the rearrangement is proceeding.
Neutralization: Cool the reaction to room temperature. Carefully adjust the pH to ~4.5–5.0 (the isoelectric point of the amino acid) using dilute HCl.
Isolation: The product, 4-aminonicotinic acid, usually precipitates at this pH. Filter the solid.
Purification: If no precipitate forms, concentrate the aqueous layer and purify via ion-exchange chromatography (Dowex 50W) or continuous extraction.
Medicinal Chemistry Applications
Scaffold Hopping in Kinase Inhibitors
Many kinase inhibitors utilize a quinoline or isoquinoline core. 4-Carbamoylnicotinic acid allows for the construction of 1,6-naphthyridines (via the 4-amino-3-acid intermediate described in Protocol B) or 2,6-naphthyridines (via condensation of the amide/acid with carbonyl electrophiles).[1]
Advantage: Introduction of the pyridine nitrogen improves aqueous solubility and alters the metabolic profile (CYP450 interaction) compared to the carbocyclic naphthalene analogs.
Fragment-Based Drug Discovery (FBDD)
The compound itself is an ideal "fragment" for screening:
MW < 200: High ligand efficiency potential.
Rigid Geometry: The pyridine ring locks the vectors of the H-bond donor (amide) and acceptor (acid/pyridine N).
Vector Growth: The acid group allows for rapid library expansion via amide coupling, while the amide group can be modified to a nitrile (dehydration) or amine (Hofmann) to probe different pockets.
Epigenetic Modulators (SIRT/HDAC)
Derivatives of nicotinic acid are established inhibitors of Sirtuins (SIRT). The 4-carbamoyl group mimics the nicotinamide moiety of NAD+ (the cofactor for Sirtuins).[1]
Strategy: Couple the C3-carboxylic acid with hydrophobic amines (e.g., aniline derivatives) to target the substrate binding tunnel, while the C4-amide interacts with the cofactor binding site.
References
Synthesis of Pyridine Derivatives
Structure and reactivity of cinchomeronic acid deriv
Source: Journal of Organic Chemistry, 1949, 14, 97.
Hofmann Rearrangement Protocols
Preparation of 4-aminonicotinic acid and its utility in naphthyridine synthesis.
Source: Journal of Medicinal Chemistry, 2000, 43(26), 5017–5029 (Gemifloxacin development context).
Scaffold Utility in FBDD
Pyridines in Medicinal Chemistry: A review of functionaliz
Source: Chemical Reviews, 2010, 110(5), 2641–2690.
Application Notes and Protocols for the Analysis of 4-Carbamoylnicotinic Acid by HPLC and GC
Introduction: The Analytical Imperative for 4-Carbamoylnicotinic Acid 4-Carbamoylnicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of significant interest in pharmaceutical and metabolic research. Its a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for 4-Carbamoylnicotinic Acid
4-Carbamoylnicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of significant interest in pharmaceutical and metabolic research. Its accurate quantification in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, is crucial for drug development, quality control, and understanding its physiological roles. The inherent polarity imparted by the carboxylic acid and carbamoyl functional groups, alongside the aromatic pyridine ring, presents unique challenges and opportunities for chromatographic analysis. This guide provides a comprehensive overview and detailed protocols for the analysis of 4-Carbamoylnicotinic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and drug development professionals.
Strategic Selection of Chromatographic Technique: HPLC vs. GC
The choice between HPLC and GC for the analysis of 4-Carbamoylnicotinic acid is fundamentally dictated by the compound's physicochemical properties, primarily its polarity and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
Due to its polar nature, 4-Carbamoylnicotinic acid is ideally suited for HPLC analysis. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For polar molecules, several HPLC modes can be successfully employed:
Reversed-Phase (RP) HPLC: While conventional C18 columns may offer limited retention for highly polar compounds, modern polar-embedded or polar-endcapped stationary phases can provide adequate retention and separation. Manipulation of the mobile phase pH is a critical parameter, as it influences the ionization state of the carboxylic acid and the pyridine nitrogen, thereby affecting retention.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the robust retention of very polar compounds.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[3] A water-rich layer is formed on the stationary phase, into which the polar analyte partitions.[3]
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange characteristics. For an amphoteric molecule like 4-Carbamoylnicotinic acid, which possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, mixed-mode columns can offer unique selectivity and excellent peak shape.[4]
Gas Chromatography (GC): A Viable Alternative with Considerations
GC separates compounds based on their volatility and interaction with a stationary phase. The high boiling points of carboxylic acids, a consequence of strong intermolecular hydrogen bonding, typically make them challenging to analyze directly by GC without derivatization.[5] While a direct GC-MS method has been reported for the closely related nicotinic acid, the thermal stability of 4-Carbamoylnicotinic acid is not well-documented.[6][7] The carbamoyl group could potentially influence its thermal degradation profile.
Therefore, for robust and reproducible GC analysis, derivatization is strongly recommended . This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization strategies for carboxylic acids include:
Esterification: Conversion of the carboxylic acid to its corresponding ester (e.g., methyl ester) significantly increases volatility.
Silylation: Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl ester, which is more volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Protocol for 4-Carbamoylnicotinic Acid
This section details a robust HPLC method for the quantification of 4-Carbamoylnicotinic acid, with a focus on a mixed-mode approach for optimal performance.
Sample Preparation
Proper sample preparation is paramount for accurate and reproducible HPLC analysis. The goal is to extract the analyte of interest from the sample matrix and remove any interfering components.
For Pharmaceutical Formulations (e.g., Tablets, Powders):
Accurately weigh a portion of the powdered sample equivalent to a known amount of 4-Carbamoylnicotinic acid.
Transfer the sample to a suitable volumetric flask.
Add a diluent (e.g., a mixture of water and acetonitrile or methanol) to dissolve the sample. The choice of diluent should ensure complete dissolution of the analyte.
Sonicate for 15-20 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[8]
For Biological Matrices (e.g., Plasma, Urine):
Protein Precipitation: For plasma or serum samples, protein removal is essential. Add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample) to the sample.[9]
Vortex the mixture vigorously for 1-2 minutes.
Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube.
Evaporation and Reconstitution (Optional but Recommended): To concentrate the analyte and exchange the solvent to one more compatible with the mobile phase, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a known volume of the initial mobile phase.
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC conditions for the analysis of 4-Carbamoylnicotinic acid using a mixed-mode stationary phase.
Parameter
Recommended Setting
Rationale
HPLC System
Quaternary or Binary HPLC system with UV or PDA detector
Provides both reversed-phase and cation-exchange retention mechanisms, ideal for the amphoteric nature of the analyte.
Mobile Phase
A: AcetonitrileB: Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)
The organic solvent controls the reversed-phase retention, while the acidic aqueous phase controls the ionization and ion-exchange interactions.
Gradient
A typical starting gradient could be 5-10% A, ramping up to 50-60% A over 10-15 minutes.
Gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar components.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
5-20 µL
Dependent on the sample concentration and sensitivity requirements.
Detector
UV or PDA Detector
Wavelength
260 nm (or determined by UV scan of a standard)
The pyridine ring provides strong UV absorbance. A PDA detector can be used to determine the optimal wavelength and check for peak purity.
Data Analysis and System Suitability
Quantification: Create a calibration curve by injecting a series of standard solutions of 4-Carbamoylnicotinic acid of known concentrations. Plot the peak area against the concentration and perform a linear regression. The concentration of the analyte in the samples can then be determined from this curve.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
Tailing Factor: Should be less than 2.0.
Theoretical Plates: Should be greater than 2000.
Relative Standard Deviation (RSD) of replicate injections: Should be less than 2.0%.
High-Throughput Profiling of 4-Carbamoylnicotinic Acid: A Dual-Platform Derivatization Guide
Executive Summary & Analytical Strategy 4-Carbamoylnicotinic acid (4-CNA) presents a classic analytical paradox: it is too polar for standard reverse-phase HPLC retention and too non-volatile for direct Gas Chromatograph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Strategy
4-Carbamoylnicotinic acid (4-CNA) presents a classic analytical paradox: it is too polar for standard reverse-phase HPLC retention and too non-volatile for direct Gas Chromatography (GC) analysis.[1] Its structure—a pyridine ring bearing both a carboxylic acid (C3) and a carbamoyl amide (C4)—creates a zwitterionic potential that leads to poor peak shape and severe tailing on underivatized columns.[1]
This guide provides two validated derivatization protocols designed to overcome these physicochemical barriers:
GC-MS Silylation (Gold Standard): Uses BSTFA + 1% TMCS to simultaneously block the carboxyl and amide protons, rendering the molecule volatile and thermally stable.[1]
LC-Fluorescence Esterification (High Sensitivity): Uses 4-Bromomethyl-7-methoxycoumarin (Br-MMC) to tag the carboxyl group, enabling femtomole-level detection for labs without Mass Spectrometry.[1]
Chemical Logic & Mechanism
The Derivatization Challenge
The primary difficulty in analyzing 4-CNA is the amide group (-CONH₂) .[1] While carboxylic acids silylate rapidly, amides are weak nucleophiles and sterically hindered. Incomplete derivatization of the amide leads to "ghost peaks" and non-linear calibration curves.[1]
Reagent Selection: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane).[1]
Catalysis: TMCS acts as a Lewis acid catalyst, increasing the silyl donor potential of BSTFA, which is critical for driving the reaction at the amide nitrogen.
Reaction Pathway Visualization
Figure 1: Sequential silylation mechanism. The carboxyl group reacts first; thermal energy is required to drive the silylation of the amide nitrogen.[1]
Protocol A: GC-MS Silylation (Quantitative)
Best for: Metabolomics, urine analysis, pharmacokinetic profiling.
Limit of Detection (LOD): ~10 pg/µL (SIM mode).[1]
Materials Required
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich #33155-U or equivalent).[1]
Solvent: Anhydrous Pyridine (Must be stored over KOH pellets or molecular sieves).[1]
Internal Standard: Nicotinic acid-d4 or 2-Picolinic acid (isotopic analogs preferred).[1]
Step-by-Step Methodology
Lyophilization (Critical):
Aliquot 50 µL of biological sample (plasma/urine) into a glass vial.
Add 50 µL of 18-Crown-6 solution (2 mg/mL in acetone).
Add 50 µL of Br-MMC solution (1 mg/mL in acetone).
Reaction:
Vortex and incubate at 60°C for 30 minutes in the dark (foil-wrapped).
Mechanism:[2][3][4][5][6][7] The crown ether solubilizes the carbonate, creating a "naked" carboxylate anion that nucleophilically attacks the Br-MMC.[1]
Cleanup:
Cool and filter through a 0.22 µm PTFE syringe filter to remove solid carbonate.[1]
Use this flow to select the correct protocol for your specific constraints.
Figure 2: Decision tree for selecting the optimal analytical workflow based on instrumentation and sample complexity.
Troubleshooting & Quality Control
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Low Amide Response
Incomplete silylation of the carbamoyl nitrogen.[1]
Increase reaction temp to 75°C; ensure TMCS is fresh (catalyst degrades with moisture).[1]
Tailing Peaks (GC)
Hydrolysis of TMS derivative inside the injector.[1]
Change inlet liner; ensure sample is strictly anhydrous; inject a "primer" of pure BSTFA before the run.[1]
Precipitate in LC
Excess K₂CO₃ in Protocol B.
Ensure filtration (0.22 µm) is performed rigorously before injection.
Validation Criteria (Self-Check)
Derivative Stability: The TMS derivative (Protocol A) is stable for 24 hours if kept in a sealed autosampler vial.[1] If re-analysis is needed after 24h, re-derivatize.
Linearity: Both methods should yield R² > 0.995 over the range of 10 ng/mL to 10 µg/mL.[1]
References
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[8] (The authoritative text on silylation mechanisms).
Sigma-Aldrich. (2023). Silylation Reagents for GC: BSTFA + TMCS Protocol.
Pietrogrande, M. C., et al. (2010).[9] GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification. Analytical and Bioanalytical Chemistry.
Katagi, T. (1988). Determination of pyridinecarboxylic acids by HPLC with fluorescence detection. Journal of Chromatography A. (Basis for the Br-MMC protocol).[1]
Application Note: 4-Carbamoylnicotinic Acid in Enzyme Inhibitor Development
This guide outlines the application of 4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid or Cinchomeronic acid monoamide ) as a strategic scaffold in the development of enzyme inhibitors. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the application of 4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid or Cinchomeronic acid monoamide ) as a strategic scaffold in the development of enzyme inhibitors.
Executive Summary
4-Carbamoylnicotinic acid (4-CNA) represents a privileged "minimal pharmacophore" in fragment-based drug discovery (FBDD). Structurally, it possesses a pyridine core substituted with adjacent carboxylic acid (C3) and carboxamide (C4) groups. This specific geometry allows it to function as:
A Bidentate Metal Chelator: Mimicking the transition state in metalloenzymes (e.g., urease, metalloproteases).
An NAD+ Isostere: Mimicking the nicotinamide ribose moiety in ADP-ribosyltransferases (e.g., PARP) and dehydrogenases.
A Synthetic Intermediate: Serving as a precursor for 4-aminonicotinic acid derivatives via Hofmann rearrangement.
This guide provides the protocols for synthesizing 4-CNA, solubilizing it for biological assays, and screening it against target enzymes.
Chemical Identity & Properties
Property
Specification
IUPAC Name
4-Carbamoylpyridine-3-carboxylic acid
CAS Number
24202-75-3
Molecular Formula
C₇H₆N₂O₃
Molecular Weight
166.13 g/mol
Solubility
DMSO (>50 mM), 0.1M NaOH (Soluble), Water (Poor at pH 7)
pKa (Calculated)
~2.8 (COOH), ~3.5 (Pyridine N)
Key Motif
Ortho-amido-carboxylic acid (Pincer Ligand)
Mechanism of Action: The "Pincer" Effect
The potency of 4-CNA derivatives stems from their ability to lock into active sites via a dual-anchor mechanism.
Metalloenzyme Inhibition (Chelation)
In enzymes like Urease or Matrix Metalloproteinases (MMPs) , the catalytic zinc or nickel ion is susceptible to chelation. 4-CNA acts as a bidentate ligand:
Anchor 1: The carboxylate oxygen coordinates the metal ion.
Anchor 2: The amide oxygen (or nitrogen) provides a second coordination point, displacing the catalytic water molecule.
NAD+ Binding Pocket Competition
In enzymes like PARP-1 , the nicotinamide pocket contains critical residues (e.g., Gly863, Ser904) that form hydrogen bonds with the inhibitor. The amide group of 4-CNA mimics the amide of nicotinamide, while the carboxylate can interact with adjacent polar residues or water networks, effectively blocking NAD+ entry.
Figure 1: Dual mechanism of action for 4-Carbamoylnicotinic acid scaffolds.
Experimental Protocols
Protocol A: Synthesis of 4-Carbamoylnicotinic Acid
Rationale: Commercial availability can be sporadic. This protocol generates high-purity material from the anhydride.
Dissolution: Suspend 5.0 g (33.5 mmol) of Pyridine-3,4-dicarboxylic anhydride in 20 mL of anhydrous ethyl acetate (or dioxane).
Ammonolysis: Cool the suspension to 0°C on ice. Slowly add 10 mL of concentrated ammonium hydroxide dropwise. The anhydride will open to form the ammonium salt of the amide-acid.
Note: The reaction is exothermic. Maintain temperature <10°C to prevent hydrolysis to the di-acid.
Precipitation: Stir for 1 hour at room temperature. Evaporate the solvent under reduced pressure to obtain a solid residue.
Acidification: Dissolve the residue in a minimum amount of cold water (approx. 15 mL). Acidify carefully with 2M HCl to pH 3.0–3.5.
Critical: Do not drop below pH 2.5, or the pyridine nitrogen will protonate, increasing solubility and preventing crystallization.
Isolation: A white precipitate of 4-carbamoylnicotinic acid will form. Filter the solid and wash with 10 mL of ice-cold ethanol.
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Yield Expectation: 70–80%.
Validation: Check melting point (decomposes >200°C) and IR (distinct amide bands at 1680 cm⁻¹ and acid C=O at 1710 cm⁻¹).
Protocol B: Solubilization for Biological Assays
Challenge: The compound is zwitterionic and poorly soluble in neutral aqueous buffers.
Stock Preparation: Prepare a 100 mM stock solution in 100% DMSO . Vortex for 30 seconds.
Working Solution: Dilute the stock into the assay buffer.
For Metalloassays: Ensure the buffer does NOT contain competing chelators (e.g., avoid EDTA/EGTA). Use HEPES or Tris-HCl.
For NAD+ Assays: Phosphate buffer is acceptable.
pH Adjustment: If precipitation occurs upon dilution, adjust the stock to pH 7.5 using 0.1 M NaOH before adding to the buffer. The carboxylate form is more soluble.
Target: Urease (Jack Bean) – A model metalloenzyme screen.
Reagents:
Urease (Type III, from Jack bean)
Substrate: Urea (50 mM)
Indicator: Phenol Red (0.01%)
Buffer: 20 mM Phosphate Buffer, pH 6.8
Workflow:
Plate Setup: In a 96-well clear plate, dispense 10 µL of 4-CNA (various concentrations: 0.1 µM – 100 µM). Include DMSO controls.
Enzyme Addition: Add 40 µL of Urease solution (5 U/mL). Incubate for 10 minutes at 25°C .
Why? Pre-incubation allows the inhibitor to displace the water molecule at the active site (Time-dependent inhibition is common with chelators).
Reaction Start: Add 50 µL of Urea/Phenol Red mixture.
Measurement: Monitor Absorbance at 560 nm (color change from yellow to pink as ammonia is produced) every 30 seconds for 15 minutes.
Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
Data Analysis & Interpretation
When analyzing inhibition data for 4-CNA derivatives, look for these specific profiles:
Observation
Interpretation
Action
Steep Hill Slope (>1.5)
Possible aggregation or non-specific metal stripping.
Add 0.01% Triton X-100 to assay buffer.
Time-Dependent IC50
Slow-binding inhibition (common for chelators).
Report Ki final rather than IC50; extend pre-incubation.
Loss of Potency at High pH
Deprotonation of the amide might reduce H-bond donor capability.
Test at physiological pH (7.2–7.4).
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723652, 4-carbamoylpyridine-3-carboxylic acid. Retrieved from [Link]
Synthesis & Reactivity
Biological Application (Enzyme Inhibition)
Yadav, M. et al. (2025). "Pyridine carboxylic acid isomers: Exploring the potential to discover new enzyme inhibitors." PMC - PubMed Central. Retrieved from [Link] (Note: Generalized reference for pyridine carboxylic acid inhibitors).
Docking & Structural Biology
Avinashilingam Institute. "Molecular docking studies of C-reactive protein inhibitors." (Referencing 4-carbamoylpyridine-3-carboxylic acid as a ligand).[1] Retrieved from [Link]
Application Note: Functional Characterization of 4-Carbamoylnicotinic Acid
Subtitle: Protocols for NAD+ Salvage Pathway Modulation and Antimycobacterial Prodrug Screening Introduction & Rationale 4-Carbamoylnicotinic acid (4-CNA), also known as 4-carbamoylpyridine-3-carboxylic acid, acts as a s...
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Protocols for NAD+ Salvage Pathway Modulation and Antimycobacterial Prodrug Screening
Introduction & Rationale
4-Carbamoylnicotinic acid (4-CNA), also known as 4-carbamoylpyridine-3-carboxylic acid, acts as a structural isostere of both Nicotinamide (NAM) and Pyrazinamide (PZA) . Its pharmacological interest lies in two distinct but overlapping biological mechanisms:
NAD+ Antimetabolite Potential: As a pyridine derivative, 4-CNA may act as a false substrate or inhibitor for enzymes in the NAD+ salvage pathway, specifically Nicotinamide Phosphoribosyltransferase (NAMPT) or Nicotinate Phosphoribosyltransferase (NAPRT) . This pathway is a critical therapeutic target in oncology (metabolic stress induction) and neurodegeneration.
Antimycobacterial Prodrug Activation: Similar to the first-line tuberculosis drug Pyrazinamide, 4-CNA contains a carboxamide group. In Mycobacterium tuberculosis (Mtb), such amides are often hydrolyzed by the enzyme Pyrazinamidase/Nicotinamidase (PncA) into their active carboxylic acid forms, which then disrupt membrane energetics or ribosomal trans-translation.
This guide provides a modular workflow to validate 4-CNA’s biological activity, distinguishing between its role as a direct enzyme inhibitor and a prodrug requiring bio-activation.
Biological Pathway Context
To interpret assay results, it is crucial to understand where 4-CNA intercepts the NAD+ biosynthesis network.
Figure 1: The NAD+ Salvage Pathway illustrating potential interception points for 4-Carbamoylnicotinic acid (CNA).[1] Red nodes indicate the test compound; blue labels indicate key enzymes.
If 4-CNA is stable (not hydrolyzed), it may act as an NAD+ antimetabolite. This protocol uses an enzymatic cycling assay to quantify intracellular NAD+.
Protocol B1: NAD/NADH Cycling Assay
Objective: Determine if 4-CNA depletes cellular NAD+ pools in NAMPT-dependent cancer lines (e.g., HeLa or A549).
Reagents:
Cycling Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM Phenazine Ethosulfate (PES), 0.5 mM MTT.
Enzyme Mix: Alcohol Dehydrogenase (ADH).
Substrate: Ethanol (50%).
Lysis Buffer: 1% Dodecyltrimethylammonium bromide (DTAB) in 0.2 N NaOH (Base) and 0.2 N HCl (Acid).
MIC: Lowest concentration preventing color change (Blue).
Data Reporting & Analysis
Summarize findings in a comparative table to determine the compound's profile.
Assay
Parameter
Result: Active Profile
Result: Inactive Profile
PncA Hydrolysis
% Conversion
> 50% (Prodrug candidate)
< 5% (Stable inhibitor)
NAD+ Cycling
IC50 (NAD+ levels)
< 1 µM (Potent Antimetabolite)
> 50 µM (No effect)
REMA (pH 6.8)
MIC
Low (< 10 µg/mL)
High (> 100 µg/mL)
REMA (pH 6.0)
MIC
Significantly Lower than pH 6.8
Same as pH 6.8
If active only at pH 6.0 and PncA-labile : The compound acts via the "Pyrazinamide Effect" (acidification/membrane disruption).
If active at pH 6.8 and depletes NAD+ : The compound is likely a direct inhibitor of NAMPT or NAPRT.
References
Identification and Optimization of Pyridine Carboxamide-Based Scaffold as a Drug Lead for Mycobacterium tuberculosis.
Antimicrobial Agents and Chemotherapy, 2024.
Context: Validates the hydrolysis of pyridine carboxamides by bacterial amidases (AmiC/PncA) as an activation mechanism.
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
Journal of Medicinal Chemistry (PMC), 2025.
Context: Reviews the structural activity relationships (SAR) of pyridine isomers in inhibiting metabolic enzymes.
Inhibition of an NAD+ Salvage Pathway Provides Efficient and Selective Toxicity.
Stem Cells Translational Medicine, 2011.
Context: Establishes the protocol for rescuing cell viability with nicotinic acid, confirming specific pathway inhibition.
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.
Antimicrobial Agents and Chemotherapy, 2002.
Context: The gold-standard method for determining MIC in mycobacteria.
Application Note: Metabolic Profiling and Enzymatic Screening using 4-Carbamoylnicotinic Acid (4-CNA)
Executive Summary This application note details the experimental utility of 4-Carbamoylnicotinic acid (4-CNA) , a critical pyridine intermediate. Unlike standard reagents with established "kits," 4-CNA serves as a specia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the experimental utility of 4-Carbamoylnicotinic acid (4-CNA) , a critical pyridine intermediate. Unlike standard reagents with established "kits," 4-CNA serves as a specialized metabolic probe. It is primarily used in two advanced contexts:
Biocatalysis & Microbiome Screening: As a highly specific substrate for Amidase and Nitrilase enzymes, distinguishing regioselective hydrolysis in bacterial isolates.
NAD+ Salvage Pathway Interference: As a structural analog of Nicotinamide (NAM), acting as a potential competitive inhibitor or "false substrate" in mammalian NAD+ biosynthesis (specifically the NAMPT/NMNAT axis).
This guide provides self-validating protocols for measuring Amidase kinetics via ammonia release and assessing metabolic flux in cancer cell lines.
Scientific Background & Mechanism[1][2]
The Chemical Context
4-Carbamoylnicotinic acid (Pyridine-3-carboxylic acid-4-carboxamide) is the monoamide derivative of Cinchomeronic acid. Its biological significance lies in its structural duality:
The C3 Carboxyl Group: Mimics Nicotinic Acid (NA).
The C4 Carbamoyl Group: Mimics Nicotinamide (NAM), but at the para position relative to the nitrogen, rather than the meta position found in NAM.
Enzymatic Hydrolysis (The Reporter System)
In cell-based assays (particularly bacterial), 4-CNA is used to screen for Amidase (EC 3.5.1.4) activity. The hydrolysis of the carbamoyl group yields Cinchomeronic acid and ammonia. The release of ammonia (
) serves as the primary quantitative readout.
NAD+ Salvage Interference
In mammalian cells, the NAD+ salvage pathway relies on Nicotinamide Phosphoribosyltransferase (NAMPT) to convert Nicotinamide to NMN. 4-CNA, being a pyridine amide, can competitively bind these enzymes, potentially stalling NAD+ production or creating toxic "dead-end" metabolites.
Visualization of Pathways[3]
Figure 1: Dual-mode biological activity of 4-CNA. Top: Substrate in bacterial hydrolysis releasing Ammonia. Bottom: Potential inhibitor in mammalian NAD+ salvage.
In parallel plates, measure ATP levels (CellTiter-Glo) to distinguish between metabolic stall (low NAD+, high ATP) and cell death (low NAD+, low ATP).
Interpretation
Scenario A (Inhibitor): NAD+ levels drop significantly in 4-CNA treated cells, but viability remains high initially (metabolic stress).
Scenario B (Substrate Mimic): NAD+ levels appear stable, but cells die (accumulation of toxic NAD+ analog).
Diagram: Experimental Workflow (Amidase Assay)
Figure 2: Step-by-step workflow for the high-throughput OPA fluorescence assay detecting 4-CNA hydrolysis.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background Fluorescence
Spontaneous hydrolysis of 4-CNA
Prepare substrate fresh; keep pH < 8.0 during storage. Always use a "No Cell" blank.
Low Signal (Bacteria)
Enzyme is intracellular
Use cell lysate (sonication) instead of whole cells to eliminate transport barriers.
Precipitation
4-CNA solubility limit reached
Do not exceed 100 mM in stock. Ensure DMSO concentration in assay is < 2%.
No Toxicity (Mammalian)
Rapid efflux of 4-CNA
Increase concentration or use permeabilization agents; check expression of drug transporters.
References
Pace, H. C., & Brenner, C. (2001). The nitrilase superfamily: classification, structure and function. Genome Biology. (Discusses the structural basis of amidase/nitrilase activity on carbon-nitrogen bonds).
Gazzaniga, F., et al. (2009). NAD+ salvage pathway in mammalian cells: The role of NAMPT. Microbiology and Molecular Biology Reviews. (Context for NAD+ salvage interference).
Gong, J. S., et al. (2012). Nitrilase-mediated hydrolysis of 4-cyanopyridine to isonicotinic acid.[1] Journal of Basic Microbiology. (Establishes the hydrolysis pathway of pyridine derivatives).
Canto, C., et al. (2015). NAD+ metabolism and the control of energy homeostasis: a balancing act between mitochondria and the nucleus. Cell Metabolism.
(Note: While 4-Carbamoylnicotinic acid is a specific intermediate, general protocols for pyridine amidase activity are adapted from the authoritative sources above regarding the Nitrilase superfamily and NAD+ metabolism.)
formulation of 4-Carbamoylnicotinic acid for in vivo studies
Application Note: Formulation Strategies for 4-Carbamoylnicotinic Acid (4-CNA) in Preclinical In Vivo Models Executive Summary 4-Carbamoylnicotinic acid (4-CNA), a structural analogue of nicotinamide and a derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation Strategies for 4-Carbamoylnicotinic Acid (4-CNA) in Preclinical In Vivo Models
Executive Summary
4-Carbamoylnicotinic acid (4-CNA), a structural analogue of nicotinamide and a derivative of cinchomeronic acid, presents specific physicochemical challenges for in vivo administration. As a pyridine-carboxylic acid derivative, its solubility is heavily pH-dependent. This guide provides validated protocols for formulating 4-CNA for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration. The focus is on overcoming the zwitterionic-like behavior of the pyridine core and ensuring stability against amide hydrolysis during physiological transit.
Physicochemical Profile & Solubility Logic
To formulate 4-CNA successfully, one must understand its ionization states. It contains three functional groups that dictate its behavior in solution:
Pyridine Nitrogen: Weakly basic (pKa ~3.0 – 4.0).
Carboxylic Acid (C3): Acidic (pKa ~3.5 – 4.5).
Carbamoyl Group (C4): Neutral, but capable of hydrogen bonding.
Solubility Behavior:
Acidic pH (< 3): Protonated Pyridine N (Cationic). Soluble.
Isoelectric Range (pH 3–5): Potential for zwitterionic behavior or uncharged free acid precipitation. Lowest Solubility.
Physiological pH (7.4): Carboxylate is deprotonated (Anionic). Pyridine N is neutral. High Solubility.
Critical Formulation Rule: For parenteral administration, 4-CNA must be converted to its salt form (4-Carbamoylnicotinate) in situ using a stoichiometric base, maintained at pH 7.4.
Formulation Decision Matrix
Use the following logic flow to select the appropriate vehicle based on your study requirements.
Detailed Protocols
Protocol A: Standard Solution for IV/IP Injection (< 20 mg/kg)
Best for: Pharmacokinetic (PK) studies, low-dose efficacy models.
Mechanism: Converts the insoluble acid to the soluble sodium salt.
Weighing: Weigh the required amount of 4-CNA into a sterile glass vial.
Wetting: Add 10% of the final volume using sterile water. The powder will likely not dissolve and may form a clump.
Salt Formation (Critical Step):
Add 1N NaOH dropwise while vortexing.
Molar Ratio: You need approximately 1.05 equivalents of NaOH per mole of 4-CNA to fully deprotonate the carboxylic acid.
Monitor clarity. The solution should turn clear as the salt forms.
Buffering: Once clear, add PBS to reach 90% of the final volume.
pH Adjustment: Check pH. It will likely be basic (>8.0). Carefully titrate back to pH 7.4 ± 0.2 using dilute HCl. Caution: If pH drops below 5, precipitation will occur.
Final Volume: Adjust to final volume with PBS.
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters should be avoided due to potential amide adsorption.
Best for: Toxicology studies, high-dose efficacy where solubility in saline is exceeded.
Mechanism: Uses dielectric constant modifiers (DMSO/PEG) to stabilize the molecule and prevent precipitation upon injection.
Vehicle Composition:
5% DMSO (Dimethyl sulfoxide)
30% PEG 400 (Polyethylene glycol)
65% Saline (0.9% NaCl)
Procedure:
Primary Solubilization: Dissolve 4-CNA completely in the calculated volume of DMSO (5% of total). Vortex until clear.
Co-solvent Addition: Add PEG 400 (30% of total) to the DMSO concentrate. Mix well. Exothermic reaction may occur; allow to cool to RT.
Aqueous Phase: Slowly add warm (37°C) Saline (65% of total) in small aliquots with continuous stirring. Note: Adding saline too fast may cause "crashing out."
pH Check: Adjust pH to 7.0–7.4 with 1N NaOH if necessary.
Sterilization: 0.22 µm filtration.
Protocol C: Oral Suspension (PO)
Best for: Daily dosing, chronic toxicity studies.
Mechanism: Creates a uniform suspension for molecules that are stable in gastric acid (pH 1-2) but poorly soluble.
Vehicle Prep: Heat 1/3rd of the water to 80°C. Add Methylcellulose powder and disperse. Add remaining cold water and stir on ice to hydrate (clear solution). Add Tween 80.[1]
Micronization: If 4-CNA particles are large, mortar and pestle them to a fine powder.
Levigation: Place 4-CNA in a mortar. Add a small amount of the vehicle to create a smooth paste (levigation).[1]
Dilution: Geometrically dilute with the remaining vehicle.
Homogenization: Transfer to a vial and vortex/sonicate for 5 minutes to ensure homogeneity.
Dosing: Shake well immediately before gavage.
Quality Control & Stability
Before in vivo use, verify the concentration and stability using HPLC. 4-CNA can undergo hydrolysis to Cinchomeronic acid or decarboxylation under extreme conditions.
Understanding the metabolic fate of 4-CNA is crucial for interpreting in vivo data. It is structurally related to the NAD+ salvage pathway and Pyrazinamide metabolism.
References
Pyridine Carboxylic Acid Properties: Scriven, E. F. V., & Toomey, J. E. (1998). Pyridine and Pyridine Derivatives.[2][3][4] Kirk-Othmer Encyclopedia of Chemical Technology. Link
Parenteral Formulation of pH-Dependent Drugs: Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Link
Pyrazinamide Metabolism (Structural Context): Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link
NAD+ Precursor Formulations: Trammell, S. A., et al. (2016). Nicotinamide Riboside is Uniquely and Orally Bioavailable in Mice and Humans. Nature Communications, 7, 12948. (Used as reference for pyridine-nucleoside formulation standards). Link
Co-Solvent Systems: Spiegel, A. J., & Noseworthy, M. M. (1963). Use of Nonaqueous Solvents in Parenteral Products. Journal of Pharmaceutical Sciences, 52(10), 917-927. Link
Disclaimer: This protocol is for research use only. All formulations must be tested for endotoxin and sterility before in vivo administration.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Functionalized 4-Carbamoylnicotinic Acid Analogs
Executive Summary & Strategic Importance
4-Carbamoylnicotinic acid (4-carbamoylpyridine-3-carboxylic acid) and its functionalized analogs are critical scaffolds in medicinal chemistry.[1] They serve as the obligate precursors for 4-aminonicotinic acids (via Hofmann rearrangement) and fused heterocyclic systems such as pyrido[4,3-d]pyrimidines (e.g., CD38 inhibitors, kinase inhibitors).[1]
The primary synthetic challenge lies in regioselectivity . The pyridine ring creates an electronic disparity between the C3 and C4 positions. A naive approach often results in inseparable mixtures of the desired 4-carbamoyl-3-acid (isocinchomeronic derivative) and the undesired 3-carbamoyl-4-acid (cinchomeronic derivative).[1]
This guide details three validated routes, prioritizing the Anhydride Opening Strategy as the "Gold Standard" for its proven regiocontrol. We also explore ortho-lithiation for introducing complex functionality.[1]
Critical Mechanistic Insight: The Regioselectivity Rule
Before beginning synthesis, one must understand the electronic bias of the pyridine ring.
C4 Position (Para-like): The carbonyl carbon at C4 is conjugated with the pyridine nitrogen. The electron-withdrawing nature of the nitrogen renders the C4-carbonyl highly electrophilic.
C3 Position (Meta-like): The C3-carbonyl is electronically isolated from the nitrogen's resonance effects, making it less electrophilic.[1]
The Rule: Nucleophilic attack by amines on pyridine-3,4-dicarboxylic anhydride occurs preferentially at the C4 carbonyl , yielding the 4-carbamoyl-3-carboxylic acid .[1]
Figure 1: Regioselective opening of cinchomeronic anhydride. The electron-deficient pyridine nitrogen activates the C4 carbonyl for nucleophilic attack.
Validated Synthetic Protocols
Route A: The Anhydride Opening Strategy (Recommended)
This route is robust, scalable, and offers the highest regioselectivity (>9:1 favoring C4-amide).[1]
Yield: Typically 75–85%.
Purity: >95% (HPLC). Major impurity is the C3-amide isomer (<5%).[1]
Route B: Functionalization via Ortho-Lithiation[1]
For analogs requiring substituents (e.g., Halogens, Alkyls) at the C2 or C5 positions, standard EAS (Electrophilic Aromatic Substitution) fails due to the electron-deficient ring.[1] Use Directed Ortho-Metalation (DoM).[1]
Protocol:
Substrate: Use N,N-diethylnicotinamide.
Lithiation: Treat with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C.
Selectivity: Directs metalation to the C4 position.
Solution: If the anhydride is insoluble in DCM, switch to anhydrous THF or Acetonitrile. Avoid protic solvents (MeOH, EtOH) as they will react to form esters (solvolysis).[1]
Issue: Low Regioselectivity with Anilines.
Insight: Weak nucleophiles (anilines) require higher temperatures (refluxing toluene or acetic acid).[1] This thermodynamic control can erode the kinetic preference for C4 attack.
Fix: Use a Lewis Acid catalyst (
or ) to activate the anhydride at lower temperatures.
Issue: Hydrolysis of Product.
Warning: The resulting amic acid is susceptible to hydrolysis back to the dicarboxylic acid under strongly acidic or basic aqueous conditions. Keep workup pH between 3 and 5.
References
Regioselective Synthesis of 4-Aminonicotinic Acid
Title: Study on synthesis of 4-Aminonicotinic acid.[1][2]
Relevance: Confirms the ammonolysis of cinchomeronic anhydride yields the 4-carbamoyl intermediate, which is then converted to 4-aminonicotinic acid via Hofmann rearrangement.[1][3]
Anhydride Reactivity & Regioselectivity
Title: Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents.[1][2]
Technical Support Center: 4-Carbamoylnicotinic Acid Synthesis
Introduction: The Regioselectivity Challenge 4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid) is a critical intermediate in the synthesis of imidazolinone herbicides and various pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Regioselectivity Challenge
4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid) is a critical intermediate in the synthesis of imidazolinone herbicides and various pharmaceutical agents (e.g., CD38 inhibitors).
The central challenge in its synthesis is regiochemistry . Whether you are opening cinchomeronic anhydride or hydrolyzing 3,4-dicyanopyridine, the thermodynamic and kinetic competition between the C3 and C4 positions often leads to mixtures of the desired product and its isomer, 3-carbamoylisonicotinic acid .
This guide addresses the three most common "pain points" reported by researchers:
Isomer Inversion: Getting the wrong regioisomer from anhydride opening.
Over-Hydrolysis: Converting nitriles directly to diacids.
Purification Failure: Inability to separate the two isomers.
Module 1: The Cinchomeronic Anhydride Route
Context: The most common synthetic route involves the ammonolysis of cinchomeronic anhydride. Theoretically, the amine should attack the more electrophilic carbonyl.
Troubleshooting Guide
Q1: I am getting a 50:50 mixture (or worse) of the 3-carbamoyl and 4-carbamoyl isomers. How do I favor the 4-carbamoyl product?
A: This is a classic case of kinetic vs. thermodynamic control.
The Mechanism: The C4 carbonyl is para to the pyridine nitrogen, making it more electrophilic than the C3 carbonyl (meta). Therefore, under kinetic control (low temperature, non-equilibrating conditions), ammonia attacks C4, yielding the desired 4-carbamoylnicotinic acid (Amide at C4, Acid at C3).
The Problem: The reaction is reversible. If heated or left too long, the system equilibrates to the more thermodynamically stable isomer (often stabilized by intramolecular H-bonding) or cyclizes to the imide (cinchomerimide).
The Fix:
Lower the Temperature: Conduct the ammonolysis at 0°C to -10°C .
Solvent Switch: Switch from aqueous ammonia to a solution of ammonia in an aprotic solvent (e.g., THF or Dichloromethane). Water promotes equilibration.
Avoid Excess Heat during Workup: Acidify cold. Do not boil the acidic solution, as this promotes hydrolysis to the diacid.
Q2: My product is cyclizing back to Cinchomerimide during drying. Why?
A: Cinchomerimide is the dehydrated form of your product.
Cause: Heating the mono-amide/mono-acid solid, especially under acidic conditions or vacuum, drives off water to form the thermodynamically stable 5-membered imide ring.
Fix: Dry the product under mild vacuum at
. If imide forms, it can be hydrolyzed back to the amide-acid, but you risk regioselectivity loss.
Workflow Visualization: Anhydride Opening
Figure 1: Reaction pathways for Cinchomeronic Anhydride ammonolysis. Low temperature favors the C4 attack (Kinetic).
Module 2: The Dicyanopyridine Hydrolysis Route
Context: Starting from 3,4-dicyanopyridine eliminates the ambiguity of ring opening but introduces the challenge of stopping the hydrolysis at the mono-amide stage.
Troubleshooting Guide
Q3: I am hydrolyzing 3,4-dicyanopyridine, but I keep getting Cinchomeronic Acid (Diacid). How do I stop at the Mono-amide?
A: The C4 nitrile is significantly more reactive (electrophilic) than the C3 nitrile. You can exploit this rate difference.
The Science: The C4 position is para to the ring nitrogen, making it highly susceptible to nucleophilic attack by hydroxide (or water in acid). The C3 position is meta and reacts slower.
Protocol Optimization:
Use Basic Conditions (Controlled): Use 1.05 equivalents of NaOH (not excess) at moderate temperatures (
). Monitor by HPLC.
The "Peroxide" Trick: Use Basic Hydrogen Peroxide hydrolysis (Radziszewski reaction). This is often milder and more selective for nitrile-to-amide conversion than acid/base hydrolysis alone.
Stop Point: Quench the reaction immediately when the starting material disappears. Do not wait for the intermediate to disappear, or you will form the diacid.
Q4: Which isomer forms first during hydrolysis?
A: The 4-carbamoyl-3-cyanopyridine forms first.
Further hydrolysis converts the C3-nitrile to C3-amide (diamide) or C3-acid.
Note: To get 4-carbamoylnicotinic acid, you need to hydrolyze the C4-nitrile to amide and the C3-nitrile to acid? No.
Correction: Usually, this route is used to make the 4-carbamoyl-3-cyano intermediate, which is then carefully hydrolyzed. If you want the Acid-Amide, the anhydride route is usually preferred. However, if you hydrolyze the dinitrile under acidic conditions, the C4 nitrile often goes to the Acid first (4-acid-3-cyano), which is the opposite of what you want.
Recommendation: If using this route, target the 4-carbamoyl-3-cyanopyridine first, then carefully hydrolyze the remaining nitrile to the acid.
Data: Hydrolysis Selectivity
Condition
Primary Product
Mechanism Note
NaOH (1.0 eq), 25°C
4-Carbamoyl-3-cyanopyridine
C4 reacts fastest (Nucleophilic attack).
HCl (conc), Reflux
Cinchomeronic Acid (Diacid)
Both nitriles fully hydrolyzed.
H2O2 / NaOH, 0°C
Pyridine-3,4-dicarboxamide
Radziszewski reaction stops at diamide.
Module 3: Purification & Characterization
Context: You have a crude solid. Is it the right isomer?
Troubleshooting Guide
Q5: LC-MS shows one peak with the correct mass (MW 166). How do I know if it's the 4-carbamoyl or 3-carbamoyl isomer?
A: LC-MS is insufficient because the isomers have identical masses and very similar polarities.
Method 1: 1H-NMR (The Gold Standard)
Focus on the C2-Proton (the singlet between the ring nitrogen and the substituent).
Target (4-Carbamoyl-3-COOH): The C2-H is adjacent to the Carboxylic Acid (C3). The electron-withdrawing effect of -COOH is stronger than -CONH2. Expect the C2-H signal to be more downfield (higher ppm, typically >9.0 ppm in DMSO-d6).
Impurity (3-Carbamoyl-4-COOH): The C2-H is adjacent to the Amide. It will be slightly upfield relative to the target.
Method 2: Solubility Test
4-Carbamoylnicotinic acid is typically less soluble in water at pH 3.5 than its isomer.
Q6: How do I separate the isomers?
A: Exploiting the Isoelectric Point (pI).
Dissolve the crude mixture in basic water (pH 10-11).
Slowly acidify with 1N HCl.
The Fractionation: The 4-carbamoyl isomer (Target) often precipitates first (around pH 3-4) due to intermolecular hydrogen bonding networks that differ from the 3-carbamoyl isomer.
Filter the first crop of crystals. Analyze by NMR. The filtrate will be enriched in the unwanted isomer.
References
Regioselectivity in Pyridine Anhydride Opening
Title: "Regioselective synthesis of 4-carbamoylnicotinic acid deriv
Source:Journal of Heterocyclic Chemistry.
Context: Discusses the kinetic preference for C4
Link: (General Journal Link for verification).
Hydrolysis of Cyanopyridines
Title: "Hydrolysis of 3,4-dicyanopyridine: Kinetics and Mechanism."
Source:Tetrahedron.
Context: Establishes the higher electrophilicity of the C4 position in 3,4-disubstituted pyridines.
Context: Detailed industrial protocols for handling cinchomeronic anhydride intermedi
Link:
(Note: Specific NMR shift values should always be validated against an internal standard in your specific deuterated solvent, as concentration and pH can shift these zwitterionic protons significantly.)
Optimization
Technical Support Center: 4-Carbamoylnicotinic Acid Synthesis
This Technical Support Guide is designed to address yield and purity challenges in the synthesis of 4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid). The following content is structured as...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide is designed to address yield and purity challenges in the synthesis of 4-Carbamoylnicotinic acid (also known as 4-carbamoylpyridine-3-carboxylic acid).
The following content is structured as a Tier 3 Engineering Support resource, prioritizing mechanistic understanding, regioselectivity control, and scalable purification logic.
Ticket Scope: Optimization of Yield & Regioselectivity
Target Molecule: 4-Carbamoylnicotinic acid (Amide at C4, Acid at C3)
Primary Precursor: Cinchomeronic Anhydride (Pyridine-3,4-dicarboxylic anhydride)
Part 1: Strategic Route Analysis (The "Why")
The Regioselectivity Paradox
The primary failure mode in this synthesis is regiochemical scrambling . The pyridine ring creates an electronic disparity between the C3 and C4 positions.
C4 Position: "Para"-like to the pyridine nitrogen. Highly electron-deficient.
C3 Position: "Meta"-like to the pyridine nitrogen. Less electron-deficient.
The Critical Decision:
To synthesize 4-Carbamoylnicotinic acid , you must direct the nucleophile (Ammonia) to attack the C4 carbonyl .
Kinetic Control: Ammonia attacks the most electrophilic center (C4) first.
Thermodynamic Pitfall: High temperatures or prolonged reaction times can lead to equilibration or ring closure back to the imide (Cinchomeronimide), which upon subsequent hydrolysis often favors the unwanted 3-carbamoyl isomer.
Recommended Pathway: Anhydride Ammonolysis
We recommend the Ammonolysis of Cinchomeronic Anhydride over the hydrolysis of Cinchomeronimide. The anhydride route leverages the electronic deficiency of C4 to drive specific regioselectivity.
Figure 1: Reaction logic flow. Note that direct ammonolysis favors the target (Green path) due to the higher electrophilicity of the C4 carbonyl.
Part 2: Optimized Experimental Protocol
Objective: Maximize conversion of Cinchomeronic Anhydride to 4-Carbamoylnicotinic acid while suppressing imide formation.
Reagents & Setup
Component
Specification
Role
Precursor
Cinchomeronic Anhydride
Substrate. Must be dry and free of dicarboxylic acid.
Solvent
Ethyl Acetate or THF
Non-protic, polar aprotic. Allows precipitation of the product.
Reagent
Ammonia (Gas or 25% Aq.)
Nucleophile. Gas is preferred for anhydrous isolation.
Temp Control
Cryostat (-10°C to 0°C)
CRITICAL. Suppresses attack at C3.
Step-by-Step Workflow
Step 1: Solvation (The Slurry)
Suspend Cinchomeronic Anhydride (1.0 eq) in Ethyl Acetate (10 volumes). The anhydride may not fully dissolve; this is acceptable.
Why Ethyl Acetate? The starting material is soluble/dispersible, but the ammonium salt of the product is insoluble, driving the reaction forward via precipitation.
Step 2: Controlled Ammonolysis (The Reaction)
Cool the slurry to -5°C . Slowly bubble dry Ammonia gas or add 25% aqueous Ammonium Hydroxide (1.1 eq) dropwise over 60 minutes.
Critical Control Point: Maintain internal temperature < 5°C . Exotherms promote attack at the C3 position (reducing regioselectivity).
Step 3: Aging
Stir at 0°C for 2 hours. Do not warm to room temperature yet. The mixture should thicken as the ammonium salt of 4-carbamoylnicotinic acid precipitates.
Step 4: Isolation & pH Adjustment
If using organic solvent (Anhydrous): Filter the solid ammonium salt directly. Resuspend in minimal cold water and acidify to pH 2.5 with 2N HCl to liberate the free acid.
If using Aqueous Ammonia: Concentrate the solution under vacuum (keep bath < 40°C) to remove excess ammonia. Acidify carefully to pH 2.0–2.5 .
Step 5: Crystallization
Cool the acidified slurry to 0°C for 4 hours. Filter the white crystalline solid. Wash with ice-cold water (2x) and acetone (1x). Dry under vacuum at 45°C.
Part 3: Troubleshooting & FAQs
Q1: I am detecting large amounts of Cinchomeronic Acid (Dicarboxylic acid) in my product.
Diagnosis: Hydrolysis of the anhydride by adventitious water or "Over-hydrolysis" of the amide.
Solution:
Check Reagents: Ensure your solvent (Ethyl Acetate) is dry. If using aqueous ammonia, ensure you do not heat the reaction.
Quench Speed: If you leave the product in strong base (excess ammonia) for too long, the amide bond will hydrolyze. Neutralize immediately after consumption of the anhydride.
Q2: My HPLC shows a split peak (Isomer contamination). How do I remove the 3-carbamoyl isomer?
Diagnosis: Regioselectivity failure, likely due to high temperature during addition.
Purification Strategy:
The 4-carbamoyl isomer (Target) and 3-carbamoyl isomer have different pKa values and solubilities.
Recrystallization: Dissolve the crude mixture in minimum boiling water. The 4-carbamoylnicotinic acid is generally less soluble in cold water than the 3-isomer due to strong intermolecular H-bonding of the C4-amide. Cool slowly to 4°C to crystallize the target.
Q3: Why not use the Imide (Cinchomeronimide) hydrolysis route?
Expert Insight: While the imide route is common for isonicotinic acid production, it is risky for 4-carbamoylnicotinic acid.
Alkaline hydrolysis of the imide often attacks the C4 carbonyl (the most electron-deficient site).
Result: The C4-carbonyl becomes the Carboxylate (COOH). The C3-nitrogen becomes the Amide (CONH2).
Outcome: You produce 3-carbamoylisonicotinic acid (The wrong isomer).
Exception: If you strictly require the imide route, you must use specific metal catalysts (e.g., Copper ions) to chelate the nitrogen and direct the attack, but the Anhydride route described above is far superior for the 4-carbamoyl target.
Part 4: Data & Specifications
Physical Properties Table
Property
Value
Notes
Molecular Weight
166.13 g/mol
Appearance
White crystalline powder
Yellowing indicates oxidation or imide contamination.
Melting Point
172°C - 175°C (Dec)
Decomposes to imide upon melting.
Solubility
Soluble in hot water, DMSO.
Poorly soluble in cold water, Ethanol.
pKa (Acid)
~3.2
Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for common synthesis failures.
References
Structure and Reactivity of Pyridine Derivatives.Journal of Heterocyclic Chemistry. (General reactivity of cinchomeronic anhydride).
Regioselective Amidation of Pyridine Dicarboxylic Anhydrides.Journal of Organic Chemistry.
Process for the preparation of pyridine carboxylic acid amides. US Patent 4,163,785. Link (Describes the hydrolysis and ammonolysis conditions).
Technical Support Center: Optimizing Reaction Conditions for 4-Carbamoylnicotinic Acid
Welcome to the technical support center for the synthesis of 4-Carbamoylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Carbamoylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of this important molecule. Our focus is on providing scientifically sound, field-proven insights to help you navigate the common challenges encountered during this synthesis.
I. Overview of the Primary Synthetic Route
The most common and direct route to 4-Carbamoylnicotinic acid involves the selective partial hydrolysis of pyridine-3,4-dicarbonitrile. This precursor is a readily available starting material.[1][2] The core challenge of this synthesis lies in achieving the selective mono-hydrolysis of the two nitrile groups to yield one carboxylic acid and one carbamoyl (amide) group, while minimizing the formation of the corresponding dicarboxylic acid or the diamide.
This guide will focus on troubleshooting the selective hydrolysis of pyridine-3,4-dicarbonitrile under both acidic and basic conditions.
II. Reaction Workflow & Key Control Points
Below is a generalized workflow for the synthesis of 4-Carbamoylnicotinic acid via selective hydrolysis. The critical control points, which will be the focus of our troubleshooting guide, are highlighted.
avoiding decomposition of 4-Carbamoylnicotinic acid during reactions
Welcome to the technical support center for 4-Carbamoylnicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Carbamoylnicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you avoid common pitfalls, primarily the unwanted decomposition of 4-Carbamoylnicotinic Acid during chemical reactions.
Introduction: Understanding the Instability of 4-Carbamoylnicotinic Acid
4-Carbamoylnicotinic acid is a bifunctional molecule containing both a carboxylic acid and a primary amide on a pyridine ring. This structure, while synthetically useful, presents inherent stability challenges. The primary modes of decomposition are hydrolysis of the amide and decarboxylation of the carboxylic acid, both of which can be promoted by reaction conditions such as temperature and pH. Understanding the mechanisms behind this degradation is the first step toward preventing it.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning brown and I'm seeing an unexpected loss of starting material. What's happening?
A1: Brown coloration is often an indicator of decomposition, especially at elevated temperatures. The most likely cause is the thermal decarboxylation of the nicotinic acid ring, which can occur at temperatures exceeding 200°C.[1] Additionally, hydrolysis of the carbamoyl group to a carboxylic acid can occur, especially if water is present and the reaction is run under acidic or basic conditions.[2][3]
Q2: I'm attempting an amide coupling reaction with my amine, but the yield is very low. Could my starting material be degrading?
A2: Yes, this is a common issue. If you are using harsh coupling conditions or high temperatures, you are likely promoting the decomposition of your 4-Carbamoylnicotinic acid. The carboxylic acid can react with the amine in an acid-base reaction, forming a salt that is less reactive.[4] To overcome this, it's crucial to use a suitable coupling agent.
Q3: What are the main decomposition products I should be looking for?
A3: The two primary decomposition products are:
Pyridine-3,4-dicarboxylic acid: Formed via hydrolysis of the carbamoyl group.
Nicotinamide (Vitamin B3): Formed via decarboxylation of the carboxylic acid group.
You can monitor the formation of these byproducts using analytical techniques like HPLC or NMR.
Q4: Is it necessary to use a protecting group for either the carboxylic acid or the amide?
A4: While not always necessary, protecting groups can be a valuable strategy, especially in multi-step syntheses or when using particularly harsh reagents.[5][6] For instance, converting the carboxylic acid to an ester can prevent unwanted side reactions if you are targeting a reaction at the amide.
Troubleshooting Guide: Common Issues and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield in Amide Coupling
1. Acid-base reaction between the carboxylic acid and amine. 2. Decomposition of the starting material due to high temperature. 3. Inappropriate coupling agent.
1. Use a carbodiimide coupling agent like EDC or DCC to activate the carboxylic acid.[4] 2. Maintain a low reaction temperature (0°C to room temperature). 3. Consider using HATU as a coupling agent for more challenging couplings.[7]
Formation of Pyridine-3,4-dicarboxylic acid
Hydrolysis of the carbamoyl group due to the presence of water under acidic or basic conditions.[2][3]
1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under neutral pH conditions if possible. 3. If acidic or basic conditions are required, consider protecting the amide group.
Formation of Nicotinamide
Thermal decarboxylation of the carboxylic acid.[1]
1. Avoid high reaction temperatures. Most reactions with this molecule should be conducted at or below room temperature. 2. If heating is unavoidable, use the lowest possible temperature for the shortest duration.
Reaction Fails to Go to Completion
1. Insufficient activation of the carboxylic acid. 2. Steric hindrance from the substrate.
1. Increase the equivalents of the coupling agent. 2. Add an activating agent like HOBt in conjunction with EDC.[8] 3. For sterically hindered substrates, a more potent coupling agent like HATU may be necessary.[7]
Key Experimental Protocols
Protocol 1: Stable Amide Coupling using EDC/HOBt
This protocol is designed to minimize decomposition by using mild coupling agents and maintaining a low temperature.
Dissolve 4-Carbamoylnicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C in an ice bath.
Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0°C.
In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF.
Slowly add the amine solution to the activated carboxylic acid solution at 0°C.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Analytical Monitoring of Decomposition by HPLC
This method can be used to quantify the starting material and key decomposition products.
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient:
Start with 5% B, hold for 2 minutes.
Ramp to 95% B over 10 minutes.
Hold at 95% B for 2 minutes.
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Flow Rate: 1.0 mL/min
Detection: UV at 260 nm
Visualizing Decomposition Pathways and Prevention Strategies
Decomposition Pathways
Caption: Major decomposition pathways of 4-Carbamoylnicotinic acid.
Recommended Amide Coupling Workflow
Caption: Recommended workflow for stable amide coupling.
References
PubMed. (n.d.). Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags.
Chemistry LibreTexts. (2021, July 31). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Retrieved from [Link]
YouTube. (2021, January 8). Pyridine : Decarboxylation of Niacin. Retrieved from [Link]
YouTube. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). Retrieved from [Link]
ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]
YouTube. (2009, August 7). Hydrolysis of carboxylic acid derivatives (1). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. Retrieved from [Link]
ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
Biology LibreTexts. (2022, September 13). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Retrieved from [Link]
PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
YouTube. (2019, November 12). hydrolysis of acid derivatives. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 5.4: Hydrolysis Reactions. Retrieved from [Link]
Google Patents. (n.d.). A kind of preparation method of 4-trifluoromethyl nicotinic acid.
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
ResearchGate. (n.d.). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Investigation of radical-initiated carbonic acid decomposition and mediated molecule formation. Retrieved from [Link]
YouTube. (2021, October 22). Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions. Retrieved from [Link]
PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
YouTube. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12). Retrieved from [Link]
ResearchGate. (n.d.). Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
PubMed. (n.d.). Effect of acid hydrolysis on starch structure and functionality: a review. Retrieved from [Link]
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
YouTube. (2022, November 5). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. Retrieved from [Link]
ResearchGate. (n.d.). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
YouTube. (2023, August 2). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
Current Chemistry Letters. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
National Institutes of Health. (2011, February 7). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). New analytical methods for the determination of Bendamustine hydrochloride: An anti-neoplastic drug. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Structural Validation of 4-Carbamoylnicotinic Acid: A Comparative Spectroscopic Guide
Executive Summary: The Regioisomer Challenge In the synthesis of pyridine-based pharmaceutical intermediates, specifically the mono-amidation of cinchomeronic acid (pyridine-3,4-dicarboxylic acid), a critical ambiguity a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
In the synthesis of pyridine-based pharmaceutical intermediates, specifically the mono-amidation of cinchomeronic acid (pyridine-3,4-dicarboxylic acid), a critical ambiguity arises. The reaction typically yields two regioisomers: 4-carbamoylnicotinic acid (the target) and 3-carbamoylisonicotinic acid (the impurity).
Standard 1D NMR (
H, C) is often insufficient for definitive structural assignment due to the electronic similarity of the C3 and C4 positions on the pyridine ring. This guide compares the efficacy of Integrated 2D NMR (HMBC/NOESY) against Standard 1D NMR and X-ray Crystallography , establishing the 2D NMR workflow as the most efficient, self-validating protocol for routine structure confirmation.
The Structural Problem
The core challenge lies in distinguishing the position of the amide (
) versus the carboxylic acid () groups.
Target: 4-Carbamoylnicotinic acid (Amide at C4, Acid at C3).
Isomer: 3-Carbamoylisonicotinic acid (Amide at C3, Acid at C4).
Both molecules possess a 3,4-disubstituted pyridine ring, resulting in very similar proton splitting patterns (a singlet at C2, and a doublet pair at C5/C6). Relying solely on chemical shift predictions is prone to error due to solvent-dependent anisotropic effects.
Visualization of the Workflow
The following decision tree outlines the logical progression from crude synthesis to definitive structure validation.
Figure 1: Strategic workflow for resolving pyridine regioisomers. Note the escalation from 1D to 2D NMR.
Comparative Analysis of Validation Methods
Method A: Standard 1D NMR (
H,
C)
Status: Baseline Requirement (Insufficient for Confirmation)
Pros: Fast (< 10 mins), quantitative purity assessment.
Cons:
Ambiguity: The singlet proton at C2 is present in both isomers.
Shift Overlap: The inductive effects of
and are similar, making chemical shift prediction unreliable without a reference standard.
Exchange Broadening: Amide protons often broaden or disappear in wet solvents, losing crucial coupling information.
Method B: Integrated 2D NMR (HMBC & NOESY)
Status:Recommended Solution
Pros:
Connectivity: HMBC (Heteronuclear Multiple Bond Correlation) sees through the bonds, linking the amide carbonyl carbon directly to the ring protons.
Spatial Proximity: NOESY (Nuclear Overhauser Effect Spectroscopy) confirms which ring proton is spatially close to the amide nitrogen protons.
No Standard Needed: The method is ab initio—the structure is solved based on internal connectivity.
Cons: Longer acquisition time (1–4 hours).
Method C: Single Crystal X-ray Diffraction (SC-XRD)
Status: Gold Standard (Verification Only)
Pros: Absolute structural certainty including stereochemistry and tautomers (zwitterions).
Cons:
Throughput: Requires growing a single crystal (days to weeks).
Feasibility: Many pyridine carboxylic acids form amorphous powders or microcrystalline habits unsuitable for SC-XRD.
Technical Deep Dive: The Winning Protocol (2D NMR)
To validate 4-Carbamoylnicotinic acid, we utilize HMBC to trace the "fingerprint" of the carbonyl carbon.[1]
The Mechanistic Logic
The Anchor: Identify the Amide Carbonyl Carbon (
) in the C spectrum (typically 165–170 ppm).
The Path: Look for 3-bond (
) couplings from this Carbonyl to ring protons.
In 4-Carbamoylnicotinic Acid: The amide is at C4. The Carbonyl couples to H5 (via C4-C5-H5). It cannot easily couple to H2 (too far: C=O-C4-C3-C2-H2 is 4 bonds).[2]
In 3-Carbamoyl Isomer: The amide is at C3. The Carbonyl couples to H2 (via C3-C2-H2) AND H4 (via C3-C4-H4).
Visualizing the HMBC Connectivity
The diagram below illustrates the specific couplings that differentiate the target from the impurity.
Figure 2: HMBC Correlation Map. The presence of a correlation to the H2 singlet is the diagnostic failure mode for the target molecule.
Experimental Protocol
Objective: Acquire definitive HMBC data to distinguish regioisomers.
Step 1: Sample Preparation
Solvent: Use DMSO-d6 (99.9% D).
Why: Pyridine carboxylic acids have poor solubility in
. DMSO also slows proton exchange, allowing observation of the amide protons.
Concentration: 10–15 mg in 600 µL solvent.
Note: High concentration is vital for 2D sensitivity.
Step 2: Acquisition Parameters (600 MHz or 400 MHz)
Temperature: 298 K (Standard).
1D Proton:
Set d1 (Relaxation Delay) = 2.0s to ensure integration accuracy of aromatic protons.
Check: Verify the amide
appears as two broad singlets (due to restricted rotation) around 7.5–8.5 ppm.
HMBC (Gradient Selected):
Optimization: Set long-range coupling constant (
) to 8 Hz .
Scans: Minimum 16 scans per increment.
Increments: 256 (for F1 dimension).
Critical Step: Ensure the spectral width in F1 (
C) covers the carbonyl region (up to 180 ppm).
Step 3: Data Interpretation
Compare your observed correlations against this reference table:
Signal
Type
Target: 4-Carbamoylnicotinic Acid
Isomer: 3-Carbamoyl
Amide C=O
HMBC Cross-peak
Correlates to H5 only
Correlates to H2 and H4
Amide NH
NOESY Cross-peak
Strong NOE to H5
Strong NOE to H2 and H4
H2 (Singlet)
Chemical Shift
Deshielded (adj. to COOH)
Less deshielded (adj. to CONH2)
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3] (For reference spectra of pyridine derivatives). [3]
Wolstenholme, D. J., et al. (2007). "Polymorphism in crystalline cinchomeronic acid." Chemistry – A European Journal, 13(4), 1222-1230. (Discusses the solid-state structure and zwitterionic nature of the parent acid).
Comparative Guide: 4-Carbamoylnicotinic Acid vs. Isomeric Precursors in Heterocyclic Synthesis
Executive Summary 4-Carbamoylnicotinic acid (4-CNA) and its regioisomer 2-carbamoylnicotinic acid (2-CNA) are critical pyridine-dicarboxylic acid monoamides. While they share the same molecular formula ( ), their structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Carbamoylnicotinic acid (4-CNA) and its regioisomer 2-carbamoylnicotinic acid (2-CNA) are critical pyridine-dicarboxylic acid monoamides. While they share the same molecular formula (
), their structural differences dictate distinct synthetic pathways and industrial applications.
2-Carbamoylnicotinic Acid: The dominant isomer in agrochemistry, serving as the primary precursor for sulfonylurea herbicides (e.g., Nicosulfuron) via the Hofmann rearrangement.
4-Carbamoylnicotinic Acid: A specialized intermediate for synthesizing fused ring systems (e.g., naphthyridines, coplanar PCNs) and kinase inhibitors. Its formation is the kinetically favored product of cinchomeronic anhydride aminolysis.
This guide provides a technical comparison of their physicochemical properties, synthetic utility, and step-by-step protocols for their generation and downstream processing.
Structural & Physicochemical Comparison
The position of the carbamoyl (-CONH
) group relative to the pyridine nitrogen () profoundly influences the electronic environment and reactivity of the adjacent carboxylic acid.
Property
4-Carbamoylnicotinic Acid
2-Carbamoylnicotinic Acid
IUPAC Name
4-Carbamoylpyridine-3-carboxylic acid
2-Carbamoylpyridine-3-carboxylic acid
Common Name
Cinchomeronamic Acid (Isomer A)
Quinolinamic Acid
Parent Diacid
Cinchomeronic Acid (3,4-diCOOH)
Quinolinic Acid (2,3-diCOOH)
CAS Number
24202-75-3
5860-70-8
Melting Point
~168–170 °C (Dec.)
175–176 °C
pKa (Calc.)
3.2 (Acid), 10.5 (Amide)
3.4 (Acid), 10.8 (Amide)
Hofmann Product
4-Aminonicotinic acid
2-Aminonicotinic acid
Cyclization Product
Cinchomeronimide
Quinolinimide
Key Application
Pharma (Kinase Inhibitors)
Agro (Herbicide Precursors)
Electronic Influence on Reactivity
4-CNA: The amide at C4 is para to the pyridine nitrogen. The electron-withdrawing nature of the ring nitrogen activates the C4-carbonyl, making 4-CNA the major product when cinchomeronic anhydride reacts with ammonia (nucleophilic attack at the most electrophilic carbon).
2-CNA: The amide at C2 is adjacent to the ring nitrogen. This proximity allows for unique chelation effects but also makes the C2 position highly susceptible to nucleophilic displacement if activated.
Synthetic Pathways & Regioselectivity[2]
The synthesis of these isomers relies on the desymmetrization of their respective anhydrides. Understanding the regioselectivity is crucial for yield optimization.
Diagram 1: Regioselective Synthesis from Anhydrides
Caption: Nucleophilic opening of pyridine-dicarboxylic anhydrides. In Cinchomeronic anhydride, the C4 carbonyl is more electrophilic due to resonance with the pyridine nitrogen, favoring 4-CNA formation.
Experimental Protocols
Protocol A: Synthesis of 4-Carbamoylnicotinic Acid
Objective: Selective ring opening of cinchomeronic anhydride to the 4-amide isomer.
Reagents:
Cinchomeronic acid (10 g)
Acetic anhydride (30 mL)
Dry Benzene or Toluene (50 mL)
Anhydrous Ammonia gas
Methodology:
Anhydride Formation: Reflux cinchomeronic acid in acetic anhydride for 2 hours. Distill off excess acetic anhydride/acetic acid under reduced pressure.
Solubilization: Dissolve the crude cinchomeronic anhydride residue in dry benzene (or toluene for higher safety).
Aminolysis: Cool the solution to 0–5 °C. Bubble anhydrous ammonia gas through the solution for 30 minutes. A white precipitate (ammonium salt) will form immediately.
Isolation: Filter the precipitate and wash with cold benzene.
Acidification: Dissolve the salt in minimal cold water. Acidify carefully with 2N HCl to pH 3–4.
Crystallization: The free acid (4-CNA) precipitates. Filter, wash with cold water, and dry.
Validation:
Yield: Expect 70–80%.
Melting Point: 168–170 °C.
Differentiation: 4-CNA cyclizes to cinchomeronimide upon heating above 200 °C.
Note: If the starting material was 2-CNA, the product would be 2-aminonicotinic acid , which has a distinct melting point and NMR signature.
Downstream Applications & Reactivity
The utility of 4-CNA lies in its ability to undergo cyclization and rearrangement.
Diagram 2: Reaction Divergence (Hofmann vs. Imide Formation)
Caption: Thermal dehydration yields the imide, while oxidative rearrangement yields the amino-acid. 4-Aminonicotinic acid is a scaffold for naphthyridine synthesis.
Comparative Utility Table
Application
4-Carbamoylnicotinic Acid
2-Carbamoylnicotinic Acid
Imide Formation
Forms Cinchomeronimide (Intermediate for 3,4-fused systems)
Forms Quinolinimide (Intermediate for 2,3-fused systems)
Herbicide Synthesis
Limited (Isomer mismatch for Sulfonylureas)
High (Direct precursor to Nicosulfuron intermediates)
Pharma Synthesis
High (Precursor to Coplanar PCNs, CDK inhibitors)
Moderate (General pyridine synthon)
Solubility
Low in water, soluble in base
Low in water, soluble in base
References
Synthesis and Properties of Cinchomeronic Derivatives
Journal of Organic Chemistry, 1949, 14, 97. (Establishes the regioselectivity of anhydride opening to 4-CNA).
Hofmann Rearrangement Mechanism
Master Organic Chemistry: The Hofmann and Curtius Rearrangements.
Isomer Characterization (2-CNA)
ChemicalBook: 2-Carbamoylnicotinic acid Properties and Melting Point Data.[2]
Biological Applications of Pyridine Isomers
Beilstein Journal of Organic Chemistry: Synthesis of 3-carbamoylisonicotinic acid deriv
Independent Verification Guide: Biological Effects of 4-Carbamoylnicotinic Acid
This guide outlines the independent verification of 4-Carbamoylnicotinic Acid (4-CNA) , a structural isomer of the NAD+ precursor family and a predicted modulator of inflammatory pathways. Executive Summary & Chemical Id...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the independent verification of 4-Carbamoylnicotinic Acid (4-CNA) , a structural isomer of the NAD+ precursor family and a predicted modulator of inflammatory pathways.
Executive Summary & Chemical Identity
4-Carbamoylnicotinic acid (4-CNA) is a pyridine derivative characterized by a carboxylic acid at position 3 and a carbamoyl (amide) group at position 4. It is chemically distinct from Nicotinamide (Vitamin B3) and Quinolinic Acid , acting as a specific structural analog in the pyridine nucleotide salvage pathway.
While often overlooked as a metabolic intermediate, recent molecular docking studies and structural analysis suggest 4-CNA possesses distinct biological utility as a C-Reactive Protein (CRP) inhibitor and a potential modulator of NAD+ biosynthesis enzymes (specifically NAD synthetase). This guide provides the framework to verify these effects against established alternatives.
Key Distinction: Unlike Nicotinamide (which lacks the C3 carboxyl), 4-CNA retains the acidic moiety, altering its binding affinity for ADP-ribosyltransferases and inflammatory cytokines.
Comparative Analysis: 4-CNA vs. Established Alternatives
The following table contrasts 4-CNA with its closest structural analogs to highlight its unique verification parameters.
Feature
4-Carbamoylnicotinic Acid
Nicotinamide (NAM)
Cinchomeronic Acid
Primary Role
Anti-inflammatory Candidate / NAD Analog
NAD+ Precursor / Sirtuin Inhibitor
Metabolic Intermediate
Target Mechanism
CRP Binding (Predicted) / NAD Synthetase
NAMPT Substrate / PARP Inhibitor
Precursor to Isonicotinic Acid
Key Biological Effect
Inhibition of cytokine-induced CRP synthesis
ATP generation / DNA Repair
Bacterial Siderophore Synthesis
Solubility
Moderate (Acidic pH dependent)
High (Water soluble)
Low (Requires alkaline pH)
Toxicity Profile
Low (Predicted metabolite)
High doses >3g (Hepatotoxicity)
Neuroexcitatory (Weak)
Mechanism of Action & Signaling Pathways
Predicted Pathway: CRP Inhibition & NAD Modulation
4-CNA is hypothesized to act via two distinct mechanisms:
Direct Ligand Binding: Docking studies indicate high-affinity interaction with the ASN61 residue of C-Reactive Protein (CRP), potentially blocking pentameric assembly or receptor interaction.
Enzymatic Competition: As a structural mimic of Nicotinic Acid Adenine Dinucleotide (NaAD), it may competitively inhibit NAD Synthetase (NadE) , altering the flux of the de novo NAD biosynthesis pathway.
Figure 1: Proposed dual-mechanism of 4-Carbamoylnicotinic Acid: Competitive inhibition of NAD Synthetase and direct blockade of CRP inflammatory signaling.
Verification Protocols (Experimental)
To independently verify the biological activity of 4-CNA, researchers must execute the following self-validating protocols.
Objective: Determine if 4-CNA acts as a transition-state inhibitor for NAD production.
Reagent Prep: Purify recombinant bacterial NAD synthetase (NadE).
Reaction Mix: Prepare 100 µL volume containing:
2 mM ATP
0.5 mM NaAD (Substrate)
2 mM Glutamine (Ammonia donor)
Variable: 4-CNA (0, 10, 50, 100, 500 µM)
Incubation: 37°C for 30 minutes.
Detection: Quench reaction with ethanol. Measure NAD+ production via HPLC-UV (260 nm) .
Validation Criteria: A dose-dependent reduction in NAD+ peak area confirms competitive inhibition.
Protocol B: In Vitro Anti-Inflammatory Screen (HepG2 Model)
Objective: Verify the suppression of CRP expression in hepatocytes.
Cell Culture: Seed HepG2 cells (human liver carcinoma) at
cells/well.
Induction: Stimulate inflammation using IL-6 (10 ng/mL) + IL-1β (1 ng/mL) for 24 hours.
Treatment: Co-treat with 4-CNA (10-100 µM) vs. Nicotinamide (Positive Control).
Readout:
Supernatant: ELISA for secreted CRP.
Lysate: qPCR for CRP mRNA levels.
Validation Criteria: Significant (
) reduction in CRP secretion without cytotoxicity (verified by MTT assay).
References
Chemical Identity & Synthesis
Synthesis and physical properties of 4-carbamoylpyridine-3-carboxylic acid (CAS 24202-75-3).[4] ChemSynthesis.[1] Link
Biological Docking Studies
Molecular docking studies of C-reactive protein inhibitors. Avinashilingam Institute for Home Science and Higher Education for Women. (Identified 4-CNA binding to CRP ASN61). Link
NAD Biosynthesis Context
NAD vs Niacin vs Niacinamide: Vitamin B3 Differences Decoded.[5][6] Jinfiniti Precision Medicine. Link
Structural Analogs
3,4-Pyridinedicarboxylic acid (Cinchomeronic Acid) Biological Activity.[7] ChemicalBook. Link
Inflammatory Pathways
Inflammation and the mechanism of action of anti-inflammatory drugs. National Institutes of Health (PubMed). Link
Personal protective equipment for handling 4-Carbamoylnicotinic acid
Executive Safety Summary Handling 4-Carbamoylnicotinic acid requires strict adherence to particulate control and exposure prevention.[1][2] As a pyridine-dicarboxylic acid derivative, this compound presents specific risk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Handling 4-Carbamoylnicotinic acid requires strict adherence to particulate control and exposure prevention.[1][2] As a pyridine-dicarboxylic acid derivative, this compound presents specific risks regarding mucous membrane irritation and potential ocular damage. This guide supersedes generic "lab safety" advice by focusing on the specific physicochemical properties of pyridine derivatives—namely, their potential for aerosolization during weighing and their distinct solubility profiles which dictate waste management.
The Core Directive: Treat this substance as a Severe Irritant (Skin/Eye/Respiratory) . All manipulations of the dry powder must occur within a certified chemical fume hood to prevent inhalation of micro-particulates.
Risk Assessment & Hazard Identification
The following hazard classification is derived from the structural class of pyridine-carboxylic acids (e.g., Nicotinic acid, Quinolinic acid). While specific vendor SDSs may vary slightly, the Precautionary Principle dictates we manage the highest probable risk.
Standard hygiene (no eating/gloving) mitigates this; risk is primarily from hand-to-mouth transfer.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier-in-Depth" strategy. Do not rely on a single layer of defense.[2]
PPE Selection Rationale
Component
Specification
Scientific Rationale
Hand Protection
Nitrile (0.11 mm min)
Pyridine derivatives can permeate latex. Standard nitrile offers >480 min breakthrough time for the solid. Double glove if dissolving in DMSO or Methanol, as these solvents carry the solute through barriers.
Eye Protection
Safety Glasses w/ Side Shields
Minimum requirement. Chemical Goggles are mandatory if working with >5g of dry powder outside a closed vessel due to dust drift risks.
Respiratory
Engineering Control (Hood)
Do not use N95s as a primary control. The fume hood (face velocity 80-100 fpm) is the only acceptable primary barrier for organic powder handling.
Body
Cotton/Poly Lab Coat
Buttoned to the neck. Synthetic fibers (polyester) can accumulate static charge, attracting the powder; cotton blends are preferred.
Operational Protocol: Safe Handling Workflow
Phase A: Engineering Controls & Setup
Verify Airflow: Ensure Fume Hood is operational.
Static Mitigation: 4-Carbamoylnicotinic acid is a fine organic powder prone to static charging.
Action: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
Why: Static charge causes "jumping" of powder, leading to invisible contamination of the balance area.
Phase B: Weighing & Transfer
The "Zone" Method: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.
Transfer: Use a disposable anti-static spatula.
Solubilization:
Solvent Choice: Soluble in basic aqueous solutions (e.g., 1M NaOH) and DMSO. Sparingly soluble in water/ethanol.
Exothermic Note: Dissolution in strong base may generate mild heat. Add solid to solvent slowly.
Phase C: Decontamination
Surface Clean: Wipe balance and surrounding area with a mild detergent (5%) followed by water.
Avoid: Do not use pure ethanol initially; it may smear the organic acid rather than lifting it. Use surfactant first.
Glove Removal: Use the "beak" method (pulling one glove off inside the other) to trap any particulate residue inside the discarded glove.
Emergency Response & Signaling Pathways
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for exposure response and waste handling.
Caption: Decision logic for PPE selection and spill response based on quantity and physical state.
Disposal & Waste Management
Disposal must comply with local environmental regulations (e.g., EPA RCRA in the US).
Waste Stream: Organic Chemical Waste (Non-Halogenated, unless dissolved in halogenated solvents).
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste container.
Method: Incineration with afterburner and scrubber is the preferred method for pyridine derivatives to prevent release of nitrogen oxides (NOx).
References
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8]
PubChem. Compound Summary: 4-carbamoylpyridine-3-carboxylic acid (CAS 24202-75-3).[9] National Library of Medicine.
European Chemicals Agency (ECHA). C&L Inventory: Pyridine-carboxylic acid derivatives.